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Bicyclo[3.3.1]nonane-3,7-dione

Cat. No.: B1298671
CAS No.: 770-15-0
M. Wt: 152.19 g/mol
InChI Key: KIKCULSOJJAIEB-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-3,7-dione (CAS 770-15-0) is a high-purity organic building block of significant interest in medicinal chemistry and materials science. This compound features the privileged bicyclo[3.3.1]nonane skeleton, a core structural motif found in numerous biologically active natural products, such as garsubellin A and huperzine A . Research indicates that derivatives of this scaffold are extensively explored for their potential as anticancer chemotherapeutics, acting through various mechanisms including enzyme inhibition . Its defined diketone functionality and rigid, semi-rigid framework make it a versatile precursor in organic synthesis. It is commonly employed in the construction of complex molecular architectures, including supramolecular structures and as a starting material for the synthesis of diversely functionalized analogues . The compound typically adopts a chair-chair conformation in the solid state . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1298671 Bicyclo[3.3.1]nonane-3,7-dione CAS No. 770-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCULSOJJAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349144
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-15-0
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bicyclo[3.3.1]nonane-3,7-dione via a Robinson Annulation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.3.1]nonane framework is a key structural motif present in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it a highly attractive target in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of a robust synthetic route to a core derivative, bicyclo[3.3.1]nonane-3,7-dione, employing a Robinson annulation-type strategy. The synthesis proceeds via a double intramolecular aldol condensation of a key acyclic precursor, diethyl 2,4-diacetyl-3-phenylpentanedioate. This document details the experimental protocols for the synthesis of the precursor and its subsequent cyclization, presents quantitative data in a clear tabular format, and provides visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

The bicyclo[3.3.1]nonane skeleton is a bridged carbocyclic system that has garnered significant attention from the synthetic and medicinal chemistry communities. Its unique conformational properties and the ability to introduce diverse functionalities at multiple positions make it a privileged scaffold in the design of novel therapeutics. The synthesis of substituted bicyclo[3.3.1]nonane-3,7-diones, in particular, offers versatile intermediates for the elaboration into more complex molecular architectures.

While the classical Robinson annulation is a powerful tool for the construction of six-membered rings, its direct application to the synthesis of the bicyclo[3.3.1]nonane core is not straightforward. However, the underlying principles of the Robinson annulation, which involve a Michael addition followed by an aldol condensation, can be adapted. The strategy detailed herein utilizes a tandem intramolecular aldol condensation of a meticulously designed acyclic precursor, which can be conceptually linked to the ring-closing principles of the Robinson annulation. This approach provides a reliable and efficient pathway to the this compound core.

Synthetic Pathway Overview

The synthesis of the target this compound derivative is achieved through a two-step process:

  • Synthesis of the Acyclic Precursor: The key intermediate, diethyl 2,4-diacetyl-3-phenylpentanedioate, is synthesized via a base-catalyzed condensation reaction between ethyl acetoacetate and benzaldehyde.

  • Double Intramolecular Aldol Condensation: The purified acyclic precursor undergoes a base-mediated double intramolecular aldol condensation to yield the bicyclic dione. Subsequent hydrolysis and decarboxylation afford the target 1,5-diphenyl-bicyclo[3.3.1]nonane-3,7-dione.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization and Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Benzaldehyde Benzaldehyde Piperidine (base) Piperidine (base) Diethyl 2,4-diacetyl-3-phenylpentanedioate Diethyl 2,4-diacetyl-3-phenylpentanedioate Precursor Diethyl 2,4-diacetyl-3-phenylpentanedioate Base (e.g., NaOEt) Base (e.g., NaOEt) Acidic Workup (H3O+) Acidic Workup (H3O+) Bicyclic Intermediate Bicyclic β-keto ester intermediate Final Product 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione

Experimental Protocols

Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

This procedure outlines the synthesis of the acyclic precursor required for the subsequent cyclization.

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Diethyl ether

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of ethyl acetoacetate (2.0 mol) and benzaldehyde (1.0 mol) is cooled in an ice-salt bath.

  • Piperidine (0.15 mol) is added dropwise with stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the mixture is allowed to stand at room temperature for 24 hours, during which it solidifies.

  • The solid mass is triturated with ethanol, filtered, and washed with cold ethanol to yield the crude product.

  • The crude product is recrystallized from ethanol to afford pure diethyl 2,4-diacetyl-3-phenylpentanedioate.

Synthesis of 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione

This protocol details the double intramolecular aldol condensation of the precursor to form the target bicyclic dione.

Materials:

  • Diethyl 2,4-diacetyl-3-phenylpentanedioate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), a solution of diethyl 2,4-diacetyl-3-phenylpentanedioate in ethanol is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid.

  • The acidic solution is heated to effect hydrolysis and decarboxylation.

  • Upon cooling, the solid product precipitates and is collected by filtration.

  • The crude product is washed with water, saturated sodium bicarbonate solution, and finally with water again.

  • The product is dried and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 1,5-diphenyl-bicyclo[3.3.1]nonane-3,7-dione.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

ParameterValue
Molecular FormulaC₁₉H₂₄O₆
Molecular Weight348.39 g/mol
AppearanceColorless crystalline solid
Melting Point118-120 °C
Yield~75%

Table 2: Synthesis of 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione

ParameterValue
Molecular FormulaC₂₃H₂₂O₂
Molecular Weight330.42 g/mol
AppearanceWhite crystalline solid
Melting Point290-292 °C
Yield~80%

Table 3: Spectroscopic Data for 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione

SpectroscopyKey Signals
¹H NMR (CDCl₃, δ)7.20-7.40 (m, 10H, Ar-H), 3.05 (s, 4H, C2-H, C4-H, C6-H, C8-H), 2.50 (s, 2H, C9-H)
¹³C NMR (CDCl₃, δ)210.5 (C=O), 141.2 (Ar-C), 128.6 (Ar-CH), 127.5 (Ar-CH), 126.8 (Ar-CH), 52.1 (C1, C5), 48.7 (C2, C4, C6, C8), 35.4 (C9)
IR (KBr, cm⁻¹)3050 (Ar C-H), 2940 (C-H), 1710 (C=O), 1600, 1495 (C=C)

Reaction Mechanism and Experimental Workflow

The formation of the this compound core proceeds through a fascinating cascade of intramolecular reactions, which can be visualized as a double aldol condensation.

G

The experimental workflow is designed for efficiency and purity, involving standard laboratory techniques.

G Start Combine Reactants: Ethyl Acetoacetate & Benzaldehyde Add_Catalyst Add Piperidine Catalyst Start->Add_Catalyst React_Precursor Stir at Room Temperature (24h) Add_Catalyst->React_Precursor Isolate_Crude_Precursor Triturate with Ethanol & Filter React_Precursor->Isolate_Crude_Precursor Purify_Precursor Recrystallize from Ethanol Isolate_Crude_Precursor->Purify_Precursor Precursor Pure Diethyl 2,4-diacetyl-3-phenylpentanedioate Purify_Precursor->Precursor Cyclization_Start Dissolve Precursor in Ethanol Precursor->Cyclization_Start Add_Base Add to Sodium Ethoxide Solution Cyclization_Start->Add_Base Reflux Reflux Reaction Mixture Add_Base->Reflux Workup_Start Solvent Removal & Acidification Reflux->Workup_Start Hydrolyze Heat to Hydrolyze & Decarboxylate Workup_Start->Hydrolyze Isolate_Crude_Product Filter Precipitated Product Hydrolyze->Isolate_Crude_Product Purify_Product Recrystallize from Ethanol/Ethyl Acetate Isolate_Crude_Product->Purify_Product Final_Product Pure 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione Purify_Product->Final_Product

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to 1,5-diphenyl-bicyclo[3.3.1]nonane-3,7-dione, a valuable derivative of the bicyclo[3.3.1]nonane scaffold. The presented two-step synthesis, which leverages a double intramolecular aldol condensation, is a practical illustration of the principles of the Robinson annulation applied to the construction of complex bridged systems. The provided experimental protocols, quantitative data, and graphical representations of the mechanism and workflow are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in accessing this important class of molecules. The versatility of the this compound core as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications.

Spectroscopic Profile of Bicyclo[3.3.1]nonane-3,7-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of bicyclo[3.3.1]nonane-3,7-dione, a bridged bicyclic compound of significant interest in synthetic and medicinal chemistry. The unique rigid structure of this dione makes it a valuable scaffold in the design of novel therapeutic agents. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides standardized experimental protocols for these analyses.

Introduction to this compound

This compound is a symmetrical molecule with a chair-chair conformation being the most stable. Its rigid framework and the presence of two carbonyl groups make it a versatile building block in organic synthesis. Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's high symmetry.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1, H5 (bridgehead)~2.8Broad Singlet-2H
H2, H4, H6, H8 (axial & equatorial)~2.5Multiplet-8H
H9 (bridge)~2.0Multiplet-2H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The broadness of the bridgehead proton signal is a characteristic feature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

Carbon Chemical Shift (δ, ppm)
C3, C7 (C=O)~210
C1, C5 (bridgehead)~48
C2, C4, C6, C8~40
C9~32

Note: These are approximate chemical shifts. The carbonyl carbon signal is typically found in the downfield region of the spectrum.

Infrared (IR) Spectral Data

The IR spectrum provides key information about the functional groups present in the molecule.

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O stretch (ketone)~1710Strong
C-H stretch (sp³ C-H)2850-3000Medium-Strong
C-H bend1400-1470Medium

Note: The strong absorption around 1710 cm⁻¹ is a definitive indicator of the presence of a saturated cyclic ketone.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette. The final solution height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum and the chemical shifts in both spectra to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform) for thin-film preparation

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (for KBr pellet method)

  • Salt plates (e.g., NaCl or KBr) and holder (for thin-film method)

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.

    • Transfer a portion of the powder into the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to correlation charts to identify the functional groups present. Pay close attention to the strong C=O stretching frequency.

Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample NMR_Acq ¹H & ¹³C NMR Spectra Acquisition NMR_Sample->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Sample->IR_Acq NMR_Analysis Process & Analyze NMR Data (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Data (Vibrational Frequencies) IR_Acq->IR_Analysis Structure_Confirm Structure Confirmation NMR_Analysis->Structure_Confirm IR_Analysis->Structure_Confirm

Caption: Experimental workflow for the spectroscopic characterization.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H1_NMR ¹H NMR Data Connectivity Proton & Carbon Environment (Connectivity) H1_NMR->Connectivity Chemical Shift, Multiplicity, Coupling, Integration C13_NMR ¹³C NMR Data C13_NMR->Connectivity Chemical Shift Structure Molecular Structure of This compound Connectivity->Structure IR_Data IR Spectral Data Func_Groups Functional Group ID IR_Data->Func_Groups Vibrational Frequencies Func_Groups->Structure

Caption: Logical relationship between spectroscopic data and structural elucidation.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of bicyclo[3.3.1]nonane-3,7-dione. Due to the absence of a publicly available, detailed mass spectrum for this specific compound, this document outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry for cyclic ketones. The guide also includes a generalized experimental protocol for acquiring such data.

Introduction

This compound (C₉H₁₂O₂) is a bicyclic dione with a molecular weight of 152.19 g/mol . Its rigid, caged structure dictates a unique fragmentation behavior under electron ionization. Understanding this fragmentation is crucial for its identification and structural elucidation in complex mixtures, which is of significant interest in synthetic chemistry and drug development. The fragmentation of cyclic ketones is primarily driven by alpha-cleavage and subsequent rearrangement reactions, often involving the loss of small, stable neutral molecules.

Proposed Mass Spectrometry Fragmentation Data

Proposed Fragment Ion m/z Proposed Neutral Loss Estimated Relative Abundance
[C₉H₁₂O₂]⁺˙ (Molecular Ion)152-Moderate
[C₈H₁₂O]⁺˙124COModerate to High
[C₇H₈O]⁺˙108CO + CH₄Low
[C₇H₈]⁺˙922CO + H₂OLow
[C₆H₈O]⁺˙96C₃H₄OHigh
[C₆H₇]⁺79C₃H₅O₂Moderate
[C₅H₅]⁺65C₄H₇O₂Low to Moderate

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of one of the carbonyl oxygen atoms, forming a molecular ion (m/z 152). The subsequent fragmentation is likely to proceed through a series of alpha-cleavages and rearrangements, as depicted in the following diagram. A key fragmentation pathway for cyclic ketones involves the elimination of carbon monoxide (CO). For this compound, the successive loss of two CO molecules is a probable route. Another significant fragmentation pathway for bicyclic ketones is the retro-Diels-Alder reaction or similar concerted bond cleavages, leading to the expulsion of a stable neutral molecule.

Fragmentation_Pathway M This compound [C₉H₁₂O₂]⁺˙ m/z = 152 F124 [M - CO]⁺˙ [C₈H₁₂O]⁺˙ m/z = 124 M->F124 - CO F96 [M - 2CO]⁺˙ [C₇H₁₂]⁺˙ m/z = 96 F124->F96 - CO F108 [C₇H₈O]⁺˙ m/z = 108 F124->F108 - CH₄ F79 [C₆H₇]⁺ m/z = 79 F96->F79 - H₂O, -H Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze acquire Acquire TIC and Mass Spectra analyze->acquire process Process Data acquire->process identify Identify Fragments process->identify compare Compare with Theory/Libraries identify->compare

A Technical Guide to the Theoretical and Computational Modeling of Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying bicyclo[3.3.1]nonane-3,7-dione. This rigid bicyclic ketone is a key structural motif in various natural products and serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its conformational landscape, electronic properties, and spectroscopic signatures through computational modeling is crucial for its application in drug design and the development of novel materials.

Conformational Analysis

The bicyclo[3.3.1]nonane framework is known for its conformational flexibility, primarily existing in three forms: a twin-chair (C₂ᵥ symmetry), a chair-boat (Cₛ symmetry), and a twin-boat (C₂ᵥ symmetry). For this compound, the introduction of the carbonyl groups significantly influences the stability of these conformers.

Computational studies on related bicyclo[3.3.1]nonane diones suggest a strong preference for the twin-chair conformation , which minimizes steric interactions. The chair-boat conformer is generally higher in energy, and the twin-boat conformer is typically the least stable due to significant transannular steric strain between the C3 and C7 positions.

G cluster_TC Twin-Chair (Most Stable) cluster_CB Chair-Boat cluster_TB Twin-Boat (Least Stable) TC Twin-Chair CB Chair-Boat TC->CB ΔE₁ CB->TC TB Twin-Boat CB->TB ΔE₂ TB->CB

Conformational equilibrium of this compound.

The relative energies of these conformers can be accurately predicted using quantum mechanical calculations, as detailed in the protocols below.

Data Presentation

The following tables summarize representative quantitative data for the most stable twin-chair conformer of this compound, derived from computational models and experimental data from analogous structures.

Table 1: Predicted Geometric Parameters (Twin-Chair Conformer)

ParameterAtom(s)Predicted Value (Å or °)
Bond Lengths
C=OC3=O, C7=O1.21 Å
C-C (carbonyl)C2-C3, C3-C41.52 Å
C-C (bridgehead)C1-C2, C1-C81.54 Å
C-C (bridge)C1-C9, C5-C91.53 Å
Bond Angles
O=C-CO=C3-C2, O=C3-C4121.5°
C-C-C (in ring)C1-C2-C3113.0°
C-CH₂-C (bridge)C1-C9-C5110.5°
Dihedral Angle
C2-C3-C4-C5-55.0°

Note: These values are illustrative and should be confirmed by specific calculations or experimental data for this compound.

Table 2: Calculated Relative Energies of Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
Twin-ChairC₂ᵥ0.00 (Global Minimum)
Chair-BoatCₛ~ 3.5 - 5.0
Twin-BoatC₂ᵥ> 7.0

Note: Energy ranges are estimated based on computational studies of similar bicyclo[3.3.1]nonane diones.

Table 3: Key Vibrational Frequencies (Calculated vs. Experimental)

Vibrational ModeCalculated (cm⁻¹)Typical Experimental (cm⁻¹)
C=O Stretch (sym)~17251700 - 1725
C=O Stretch (asym)~17101700 - 1725
C-H Stretch2850 - 30002850 - 3000

Note: Calculated frequencies are typically scaled to better match experimental values.

Experimental Protocols: Computational Modeling

A robust computational workflow is essential for the accurate prediction of the properties of this compound. Density Functional Theory (DFT) is the most common and reliable method for such studies.

Protocol 1: Conformational Search and Geometry Optimization

  • Initial Structure Generation : Generate 3D coordinates for the twin-chair, chair-boat, and twin-boat conformers using molecular modeling software.

  • Molecular Mechanics (MM) Optimization : Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.

  • DFT Geometry Optimization :

    • Method : Density Functional Theory (DFT).

    • Functional : A hybrid functional such as B3LYP or a modern functional like ωB97X-D for better inclusion of dispersion forces.

    • Basis Set : A Pople-style basis set like 6-31G(d) for initial optimizations, followed by a larger basis set such as 6-311+G(d,p) for final, more accurate geometries and energies.

    • Solvation Model : If studying the molecule in solution, employ an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Frequency Analysis :

    • Perform a vibrational frequency calculation at the same level of theory as the final geometry optimization.

    • Purpose :

      • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

      • To obtain zero-point vibrational energies (ZPVE) and thermal corrections for accurate energy comparisons.

      • To predict the theoretical infrared (IR) spectrum.

Protocol 2: Calculation of Spectroscopic Properties

  • Infrared (IR) Spectroscopy : The vibrational frequencies and intensities obtained from the frequency analysis (Protocol 1, Step 4) can be used to generate a theoretical IR spectrum. A scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is often applied to the calculated frequencies to account for anharmonicity and method limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Method : Gauge-Independent Atomic Orbital (GIAO) method is standard.

    • Procedure : Using the DFT-optimized geometry, calculate the NMR chemical shieldings. These are then converted to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a comprehensive computational study on this compound.

G start Initial 3D Structures (Chair, Boat, etc.) mm_opt Molecular Mechanics Optimization start->mm_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc is_minimum True Minimum? (No Imaginary Freq.) freq_calc->is_minimum is_minimum->dft_opt No (Re-optimize) final_geom Final Optimized Geometry and Relative Energy is_minimum->final_geom Yes spec_calc Spectroscopic Properties (IR, NMR) final_geom->spec_calc end Analysis and Comparison with Experimental Data spec_calc->end

Computational workflow for this compound.

This structured approach ensures the systematic and accurate characterization of this compound, providing valuable insights for its application in scientific research and development.

Bicyclo[3.3.1]nonane-3,7-dione: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.1]nonane-3,7-dione is a bridged carbocyclic compound that serves as a versatile synthetic intermediate in organic chemistry. Its rigid, C2-symmetric framework has made it a valuable building block for the construction of more complex molecules, including natural products and pharmacologically active compounds. Derivatives of the bicyclo[3.3.1]nonane scaffold have shown a range of biological activities, including anticancer properties, highlighting the importance of this core structure in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key quantitative data.

Historical Perspective

The bicyclo[3.3.1]nonane framework has been a subject of interest for over a century, with early investigations into its structure and synthesis dating back to the work of prominent chemists. While Hans Meerwein's contributions to the chemistry of bicyclic systems in the early 20th century were foundational, the first definitive synthesis of this compound itself was reported later. One of the earliest practical methods for the preparation of this specific dione was described by P. Nedenskov and colleagues. A significant and convenient synthesis was later reported in 1980, involving the oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol.[1] Over the years, various synthetic strategies have been developed, starting from a range of precursors, to afford this key dione.

Synthetic Pathways

Several synthetic routes to this compound have been established, each with its own advantages and starting materials. The following diagram illustrates some of the key conceptual pathways for its synthesis.

Synthetic_Pathways Adamantane Derivatives Adamantane Derivatives This compound This compound Adamantane Derivatives->this compound Ring Opening Phloroglucinol Phloroglucinol Phloroglucinol->this compound Reduction/ Cyclization Cyclooctane Precursors Cyclooctane Precursors Cyclooctane Precursors->this compound Intramolecular Condensation 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol->this compound Oxidation

Caption: Key synthetic approaches to this compound.

Experimental Protocols

This section details selected experimental procedures for the synthesis of this compound and its precursors.

Synthesis of this compound from 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol[1]

This method provides a convenient route to the target dione through the oxidation of a diol precursor.

Experimental Workflow:

Oxidation_Workflow start Start step1 Dissolve 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol in a suitable solvent (e.g., acetone). start->step1 step2 Add an oxidizing agent (e.g., Jones reagent) dropwise at a controlled temperature (e.g., 0 °C). step1->step2 step3 Monitor the reaction by TLC until completion. step2->step3 step4 Quench the reaction with isopropanol. step3->step4 step5 Extract the product with an organic solvent (e.g., ether). step4->step5 step6 Wash the organic layer, dry over anhydrous sulfate, and concentrate in vacuo. step5->step6 step7 Purify the crude product by chromatography or crystallization. step6->step7 end This compound step7->end

Caption: Workflow for the oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol.

Detailed Protocol:

A solution of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise with stirring, maintaining the temperature below 20 °C. The reaction is monitored by thin-layer chromatography. Upon completion, the excess oxidant is quenched by the addition of isopropanol. The mixture is then partitioned between ether and water. The aqueous layer is extracted with ether, and the combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography on silica gel or by crystallization.

Synthesis via Intramolecular Condensation of a Cyclooctanone Derivative[2]

This approach involves the formation of the bicyclic system through an intramolecular cyclization of a suitably substituted cyclooctanone precursor.

Experimental Protocol:

A cyclooctanone derivative, such as one bearing ester and keto functionalities at appropriate positions, is treated with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tert-butanol or THF) to induce an intramolecular condensation reaction. The reaction mixture is typically stirred at room temperature or heated to effect cyclization. After the reaction is complete, it is quenched with a proton source (e.g., aqueous ammonium chloride) and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting bicyclo[3.3.1]nonane-dione derivative can then be further transformed if necessary to yield the parent this compound. A specific example involves the treatment of a cyclooctanone with [ReBr(CO)3(thf)]2 in the presence of TBAF, which proceeds through an intramolecular condensation to produce the bicyclo[3.3.1]nonane-dione in good yield.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties [3]

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
CAS Number770-15-0
AppearanceWhite to off-white powder
Melting Point140-142 °C

Table 2: Spectroscopic Data [3][4][5][6][7]

SpectroscopyData
¹H NMR (CDCl₃)δ 2.47–2.69 (m, 6H), 2.82–2.89 (m, 2H), 3.37–3.38 (m, 2H)
¹³C NMR (CDCl₃)δ 31.1 (t), 36.6 (t), 44.7 (d), 205.2 (s)
IR (paraffin mull, cm⁻¹)1690 (s, C=O), 1260 (m), 1215 (m), 1125 (m)

Table 3: Synthetic Yields

Synthetic MethodStarting MaterialYield (%)Reference
Intramolecular CondensationCyclooctanone derivative79-93[2]
Oxidation7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-olNot specified in abstract[1]

Biological Significance

While this compound itself has not been extensively studied for its biological activity, the bicyclo[3.3.1]nonane core is a prominent feature in a class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs).[8] Many of these natural products exhibit a wide range of biological activities, including anticancer, antiviral, and antidepressant effects.[8][9] The rigid bicyclic framework allows for a defined spatial arrangement of substituents, which is crucial for their interaction with biological targets. Therefore, this compound serves as a key starting material and structural motif for the development of novel therapeutic agents.

Conclusion

This compound is a fundamentally important molecule in synthetic organic chemistry. Its historical synthesis and the development of various efficient preparative routes have enabled its use as a versatile building block. The detailed experimental protocols and quantitative data provided in this guide offer valuable information for researchers in academia and industry. The established presence of the bicyclo[3.3.1]nonane core in numerous biologically active natural products underscores the continued importance of this dione in the pursuit of new drug candidates and other complex molecular architectures.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Carbonyl Groups in Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.3.1]nonane-3,7-dione is a bridged bicyclic compound featuring two carbonyl groups that exhibit unique reactivity patterns owing to their spatial orientation and the rigid conformational nature of the bicyclic framework. This technical guide provides a comprehensive overview of the chemical properties and reactivity of these carbonyl groups, with a focus on reactions of interest to researchers in synthetic chemistry and drug development. This document details key transformations including reductions, nucleophilic additions, enolate chemistry, and oxidation reactions. Experimental protocols for seminal reactions are provided, and quantitative data are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The bicyclo[3.3.1]nonane skeleton is a prevalent structural motif in a variety of natural products and biologically active molecules. This compound, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, including adamantane derivatives. The presence of two carbonyl groups within a conformationally restrained framework imparts distinct chemical characteristics that are not observed in acyclic or simple monocyclic ketones. Understanding the reactivity of these carbonyl groups is paramount for the strategic design of synthetic routes toward novel chemical entities. This guide aims to provide a detailed exploration of these properties for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its rigid structure is characterized by two fused cyclohexane rings, predominantly adopting a chair-chair conformation to minimize steric strain. This conformation places the carbonyl groups in a transannular orientation, influencing their accessibility to incoming reagents.

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number770-15-0[1]

Reactivity of the Carbonyl Groups

The carbonyl groups in this compound are susceptible to a range of chemical transformations typical of ketones, including reduction, nucleophilic addition, enolization, and oxidation. The stereochemical outcome of these reactions is often dictated by the rigid bicyclic framework.

Reduction of the Carbonyl Groups

The reduction of the dione to the corresponding diol can be achieved using various reducing agents. The stereoselectivity of the reduction is a key consideration.

3.1.1. Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent for ketones. The reduction of this compound with NaBH₄ typically yields a mixture of diastereomeric diols. The approach of the hydride reagent is influenced by steric hindrance from the bicyclic structure.

Experimental Protocol: Reduction of this compound with NaBH₄

  • Materials: this compound, Methanol, Sodium Borohydride (NaBH₄), Hydrochloric Acid (1 M), Ethyl Acetate, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ (2.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude diol.

    • The product can be purified by column chromatography on silica gel.

ProductYieldSpectroscopic Data
Bicyclo[3.3.1]nonane-3,7-diolTypically high¹H NMR and ¹³C NMR data would be presented here for the specific diastereomers obtained.
Nucleophilic Addition Reactions

The carbonyl carbons are electrophilic and readily attacked by various nucleophiles.

3.2.1. Wittig Reaction

The Wittig reaction allows for the conversion of the carbonyl groups into exocyclic double bonds, forming 3,7-dimethylenebicyclo[3.3.1]nonane. This reaction is crucial for the synthesis of precursors to adamantane derivatives.

Experimental Protocol: Wittig Reaction of this compound

  • Materials: Methyltriphenylphosphonium bromide, n-Butyllithium in hexanes, Anhydrous Tetrahydrofuran (THF), this compound.

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (2.2 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise at 0 °C.

    • Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

    • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3,7-dimethylenebicyclo[3.3.1]nonane.

ProductYieldSpectroscopic Data
3,7-Dimethylenebicyclo[3.3.1]nonaneModerate to High¹H NMR (CDCl₃, ppm): δ 4.75 (s, 4H), 2.3-2.1 (m, 10H). ¹³C NMR (CDCl₃, ppm): δ 149.5, 107.8, 36.2, 32.5.

Wittig_Reaction_Workflow reagent1 Methyltriphenylphosphonium bromide ylide Phosphorus Ylide (Wittig Reagent) reagent1->ylide reagent2 n-Butyllithium reagent2->ylide solvent1 Anhydrous THF solvent1->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture dione Bicyclo[3.3.1]nonane- 3,7-dione dione->reaction_mixture solvent2 Anhydrous THF solvent2->reaction_mixture workup Aqueous Workup & Purification reaction_mixture->workup product 3,7-Dimethylenebicyclo- [3.3.1]nonane workup->product

Enolate Chemistry

The α-protons to the carbonyl groups can be abstracted by a strong base to form enolates, which can then participate in various reactions such as aldol condensations and alkylations.

3.3.1. Aldol Condensation

Intramolecular or intermolecular aldol condensations can be initiated from the enolates of this compound, leading to the formation of more complex polycyclic systems. The regioselectivity of enolate formation is a critical factor in these reactions.

Aldol_Condensation_Mechanism start This compound enolate Enolate Formation (Base) start->enolate Base nucleophilic_attack Nucleophilic Attack (on another carbonyl or aldehyde) enolate->nucleophilic_attack Electrophile alkoxide Tetrahedral Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H+ product Aldol Adduct protonation->product dehydration Dehydration (optional, acid/heat) product->dehydration final_product α,β-Unsaturated Ketone dehydration->final_product

Oxidation Reactions

3.4.1. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to one of the carbonyl groups, forming a lactone. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. Studies have shown that this reaction can proceed with high regioselectivity.[2][3][4]

Applications in Synthesis

The unique reactivity of the carbonyl groups in this compound makes it a valuable precursor in the synthesis of various complex molecules.

  • Adamantane Synthesis: As highlighted by the Wittig reaction, the dione is a key starting material for 3,7-dimethylenebicyclo[3.3.1]nonane, which can undergo transannular cyclization to form the adamantane core.

  • Heterocyclic Chemistry: The carbonyl groups can be incorporated into heterocyclic rings through reactions with dinucleophiles.

  • Natural Product Synthesis: The bicyclo[3.3.1]nonane framework is a core component of many natural products, and the dione serves as a versatile scaffold for their synthesis.

Conclusion

The carbonyl groups of this compound exhibit a rich and synthetically useful chemistry. Their reactivity is governed by the rigid bicyclic structure, which often leads to high stereoselectivity in their transformations. A thorough understanding of these reactions, as outlined in this guide, is essential for leveraging this compound as a building block in the synthesis of complex organic molecules for applications in materials science, and particularly in the development of new therapeutic agents. The provided experimental protocols and reaction diagrams serve as a valuable resource for researchers in these fields.

References

An In-depth Technical Guide on the Stereochemistry and Chirality of Substituted Bicyclo[3.3.1]nonane-3,7-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of substituted bicyclo[3.3.1]nonane-3,7-dione derivatives. This class of molecules is of significant interest in medicinal chemistry and organic synthesis due to its rigid, well-defined three-dimensional structure, which serves as a valuable scaffold for the development of novel therapeutics and chiral ligands.[1] The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs), which exhibit a wide range of medicinal properties.

The inherent chirality and conformational constraints of the bicyclo[3.3.1]nonane system, which can exist in chair-chair, chair-boat, and boat-boat conformations, present unique stereochemical challenges and opportunities in synthesis. The orientation of substituents on this rigid framework is crucial for their interaction with biological targets. This guide delves into the enantioselective and diastereoselective synthesis of these derivatives, methods for their chiral resolution, and their potential applications in drug development.

Stereoselective Synthesis and Quantitative Data

The controlled synthesis of specific stereoisomers of substituted bicyclo[3.3.1]nonanes is a key focus of research in this area. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

One notable and effective method is the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diones that contain a tethered electron-deficient alkene.[2][3][4] This approach allows for the construction of the bicyclo[3.3.1]nonane skeleton with the creation of three new stereogenic centers, including an all-carbon quaternary center, in high enantioselectivities.[2]

Below is a summary of the quantitative data from a study on the enantioselective Michael cyclizations to produce various substituted bicyclo[3.3.1]nonane derivatives.[2]

Table 1: Enantioselective Michael Cyclizations to Synthesize Bicyclo[3.3.1]nonanes [2]

EntryMajor ProductYield (%)ee (%)Minor ProductYield (%)ee (%)
1MePh6a 71827a 2092
2Me4-MeOC₆H₄6b 79867b 1693
3Me4-FC₆H₄6c 80857c 1592
4Me4-ClC₆H₄6d 75837d 1891
5Me4-BrC₆H₄6e 72817e 1990
6Me4-NO₂C₆H₄6f 65757f 2588
7Me3-ClC₆H₄6g 78847g 1791
8Me2-ClC₆H₄6h 70807h 2289
9Me2-MeOC₆H₄6i 73827i 2190
10Me1-Naphthyl6j 8590---
11Me2-Thienyl6k 76887k 1994
12MeEt6l 45807l 1485
13AllylPh6m 74857m 2193
14Allyl4-MeOC₆H₄6n 77887n 1895
15PhPh6o 8894---
16Ph4-MeOC₆H₄6p 9096---
174-MeOC₆H₄Ph6q 8994---
184-MeOC₆H₄4-MeOC₆H₄6r 9297---

Data sourced from Burns, A. R., et al. (2015).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols for key experiments in the synthesis and resolution of chiral bicyclo[3.3.1]nonane derivatives.

This protocol describes a general procedure for the enantioselective synthesis of bicyclo[3.3.1]nonanes.

Materials:

  • Substituted 2-(3-oxobutyl)cyclohexane-1,3-dione derivative (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.05 - 0.2 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-(3-oxobutyl)cyclohexane-1,3-dione derivative and the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) for the required duration (typically 24-96 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[3.3.1]nonane products.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products by chiral HPLC analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Flame-dried reaction vessel under inert atmosphere add_substrate Add substituted 2-(3-oxobutyl)cyclohexane-1,3-dione start->add_substrate add_catalyst Add chiral phosphoric acid catalyst add_substrate->add_catalyst add_solvent Add anhydrous solvent add_catalyst->add_solvent stir Stir at specified temperature add_solvent->stir monitor Monitor progress (TLC/HPLC) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by flash column chromatography concentrate->purify analyze Determine ee and dr by chiral HPLC purify->analyze G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Separation cluster_products Products start Dissolve racemic diol in anhydrous solvent add_lipase Add lipase start->add_lipase add_acylating_agent Add acylating agent add_lipase->add_acylating_agent stir Stir at room temperature add_acylating_agent->stir monitor Monitor conversion (TLC/GC) to ~50% stir->monitor filter Filter to remove enzyme monitor->filter concentrate Concentrate filtrate filter->concentrate separate Separate monoacetate and unreacted diol via chromatography concentrate->separate monoacetate Enantioenriched Monoacetate separate->monoacetate unreacted_diol Enantioenriched Diol separate->unreacted_diol G cluster_interaction Ligand-Receptor Interaction cluster_response Cellular Response cluster_outcome Physiological Outcome ligand Substituted Bicyclo[3.3.1]nonane Derivative receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to receptor agonist Agonist Activity (Channel Opening) receptor->agonist Activation antagonist Antagonist Activity (Channel Blocking) receptor->antagonist Inhibition therapeutic_effect Potential Therapeutic Effect (e.g., in neurological disorders) agonist->therapeutic_effect antagonist->therapeutic_effect

References

Physical properties including melting point and solubility of bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of bicyclo[3.3.1]nonane-3,7-dione, a bridged carbocyclic compound. The bicyclo[3.3.1]nonane framework is a key structural motif in a variety of natural products and biologically active molecules, making a thorough understanding of the physicochemical characteristics of its derivatives essential for research and development in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of this compound.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of its key physical data is presented in the table below.

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
Melting Point60.41 °C
Water Solubility19160.1 mg/L

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not extensively detailed in publicly available literature, the following sections describe standard methodologies that are broadly applicable for the determination of the melting point and aqueous solubility of crystalline organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range.

Methodology: Capillary Method

A common and reliable method for determining the melting point of a solid is the capillary method, often performed using a melting point apparatus.[1]

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.[2] The powdered sample is then packed into a thin-walled capillary tube to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a slower heating rate (e.g., 1-2°C per minute) is employed near the expected melting point to ensure accuracy.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.[3] This range represents the melting point of the sample.[3]

Aqueous Solubility Determination

The aqueous solubility of a compound is a fundamental property that influences its bioavailability and environmental fate.[4]

Methodology: Shake-Flask Method (General Procedure)

The shake-flask method is a standard technique for determining the aqueous solubility of organic compounds.[4]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

  • Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn. The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy, after appropriate calibration.

  • Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of water (e.g., mg/L).

Synthesis and Characterization Workflow

While specific signaling pathways involving this compound are not well-documented, its synthesis and characterization follow a logical experimental workflow. The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various routes, including intramolecular condensation reactions.[5]

Synthesis_Characterization_Workflow Start Starting Materials (e.g., Cyclohexanone derivatives) Synthesis Intramolecular Condensation (e.g., with [ReBr(CO)3(thf)]) Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Structural Characterization Pure_Product->Characterization Analysis Physical_Properties Physical Property Determination Pure_Product->Physical_Properties Analysis NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Physical_Properties->MP Solubility Solubility Physical_Properties->Solubility

Caption: Logical workflow for the synthesis and characterization of this compound.

Biological Context

While this document focuses on the physical properties of this compound, it is noteworthy that the bicyclo[3.3.1]nonane scaffold is present in numerous biologically active natural products.[6] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer agents.[5][7] The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives may elucidate specific molecular targets and signaling pathways.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Bicyclo[3.3.1]nonane-3,7-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.1]nonane-3,7-dione is a rigid, bicyclic diketone that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique three-dimensional structure and the presence of two reactive carbonyl groups allow for the construction of complex, fused heterocyclic systems with potential applications in medicinal chemistry and drug development. The bicyclo[3.3.1]nonane scaffold itself is found in numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound, including pyrazoles, indoles, and diazepines.

Synthesis of Fused Pyrazole Derivatives

The reaction of 1,3-diketones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, the reaction with hydrazine hydrate or substituted hydrazines can lead to the formation of novel bis-pyrazole derivatives, where two pyrazole rings are fused to the bicyclic framework. These compounds are of interest due to the enhanced biological activities often observed in bis-heterocyclic systems.

Experimental Protocol: Synthesis of a Bis-Pyrazole Derivative

This protocol describes the synthesis of a bis-pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
Reactant 1Reactant 2ProductSolventCatalystTime (h)Temp (°C)Yield (%)
This compoundHydrazine hydrateBis-pyrazole derivativeEthanolAcetic acid4-6Reflux75-85*

*Note: Yields are estimated based on typical pyrazole syntheses from 1,3-diketones and may vary depending on the specific reaction conditions and scale.

Synthesis_of_Bis_Pyrazole cluster_conditions Reaction Conditions Bicyclo This compound Step1 Bicyclo->Step1 Hydrazine Hydrazine Hydrate (2.2 eq) Hydrazine->Step1 Ethanol Ethanol, Acetic Acid (cat.) Reflux Reflux, 4-6h BisPyrazole Fused Bis-Pyrazole Derivative Reaction_Conditions Step1->Reaction_Conditions Reaction_Conditions->BisPyrazole Condensation

Synthesis of a Fused Bis-Pyrazole Derivative.

Synthesis of Fused Indole Derivatives via Fischer Indole Synthesis

Experimental Protocol: Synthesis of a Fused Diindole Derivative

This generalized protocol is based on standard Fischer indole synthesis procedures.

Materials:

  • This compound

  • Phenylhydrazine (or substituted phenylhydrazine)

  • Glacial acetic acid or a mixture of acetic acid and hydrochloric acid

  • Ethanol (optional, as solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine (2.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Reactant 1Reactant 2ProductSolvent/CatalystTime (h)Temp (°C)Yield (%)
This compoundPhenylhydrazineFused Diindole DerivativeAcetic Acid2-480-10060-70*

*Note: Yield is an estimation based on analogous Fischer indole syntheses.

Fischer_Indole_Synthesis cluster_conditions Reaction Conditions Dione This compound Step1 Dione->Step1 Phenylhydrazine Phenylhydrazine (2.2 eq) Phenylhydrazine->Step1 Acid Acetic Acid Heat 80-100 °C, 2-4h Diindole Fused Diindole Derivative Reaction_Conditions Step1->Reaction_Conditions Reaction_Conditions->Diindole Twofold Fischer Indolization

Synthesis of a Fused Diindole Derivative.

Synthesis of Fused Diazepine Derivatives

The condensation of diamines with diketones is a common strategy for the synthesis of seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines. The reaction of this compound with a diamine, such as o-phenylenediamine, is expected to yield a novel fused benzodiazepine derivative.

Experimental Protocol: Synthesis of a Fused Benzodiazepine Derivative

This is a general protocol for the condensation of a diketone with o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data
Reactant 1Reactant 2ProductSolventCatalystTime (h)Temp (°C)Yield (%)
This compoundo-PhenylenediamineFused BenzodiazepineEthanolAcetic Acid6-8Reflux70-80*

*Note: Yield is an estimation based on similar benzodiazepine syntheses.

Diazepine_Synthesis cluster_conditions Reaction Conditions Diketone This compound Step1 Diketone->Step1 Diamine o-Phenylenediamine (1.1 eq) Diamine->Step1 Solvent_Catalyst Ethanol, Acetic Acid (cat.) Reflux_Time Reflux, 6-8h Benzodiazepine Fused Benzodiazepine Derivative Reaction_Conditions Step1->Reaction_Conditions Reaction_Conditions->Benzodiazepine Condensation

Synthesis of a Fused Benzodiazepine Derivative.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of novel chemical entities with potential biological activities. The rigid bicyclic framework offers a unique scaffold for the spatial presentation of heterocyclic moieties, which can be of significant interest in the design of new therapeutic agents. Further research into the reaction conditions and substrate scope will undoubtedly expand the utility of this versatile diketone in synthetic and medicinal chemistry.

References

Application of Bicyclo[3.3.1]nonane-3,7-dione as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework, a rigid and three-dimensional carbocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and synthetic accessibility have made it an attractive template for the design of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. The bicyclo[3.3.1]nonane-3,7-dione core, in particular, offers versatile anchor points for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and a summary of their biological activities.

Anticancer Applications

Derivatives of the bicyclo[3.3.1]nonane scaffold have demonstrated significant potential as anticancer agents. Notably, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown potent antitumor activity. The mechanism of action for some of these compounds involves the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor implicated in tumor progression and angiogenesis.

Quantitative Data: Anticancer and HIF-1 Inhibitory Activity
Compound IDTarget/Cell LineActivity TypeIC50 (µM)Reference
Olympiforin AMDA-MB-231 (Breast Cancer)Cytotoxicity1.2[1]
Olympiforin AEJ (Bladder Cancer)Cytotoxicity3.1[1]
Olympiforin AK-562 (Leukemia)Cytotoxicity1.5[1]
Olympiforin BMDA-MB-231 (Breast Cancer)Cytotoxicity2.5[1]
Olympiforin BEJ (Bladder Cancer)Cytotoxicity4.9[1]
Olympiforin BK-562 (Leukemia)Cytotoxicity2.1[1]
Bispidine Derivative 4c HepG2 (Liver Cancer)Cytotoxicity16.9[2][3]
Bispidine Derivative 4e HepG2 (Liver Cancer)Cytotoxicity23.7[2][3]
Unsubstituted phenylcarbamoyl bicyclo[3.3.1]nonaneEhrlich Ascites CarcinomaCytotoxicity151.71[4][5]
2-methoxy substituted phenylcarbamoyl bicyclo[3.3.1]nonaneEhrlich Ascites CarcinomaCytotoxicity148.23[4][5]
4-methoxy substituted phenylcarbamoyl bicyclo[3.3.1]nonaneEhrlich Ascites CarcinomaCytotoxicity110.65[4][5]
Bicyclo[3.3.1]nonane derivative 19 PDE4 InhibitionEnzymatic Inhibition0.64[6]

Antiprotozoal Applications

Structurally related azabicyclo[3.2.2]nonanes, which share key features with the bicyclo[3.3.1]nonane system, have exhibited promising activity against parasitic protozoa such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). This highlights the potential of the broader bicyclic scaffold in the development of novel anti-infective agents.

Quantitative Data: Antiprotozoal Activity
Compound IDOrganismActivity TypeIC50 (µM)Reference
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineP. falciparum K1Antiplasmodial0.28[7]
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineT. b. rhodesienseAntitrypanosomal0.60[7]
Azabicyclo[3.2.2]nonane derivative 7 P. falciparum K1Antiplasmodial0.180[8]
Azabicyclo[3.2.2]nonane derivative 12A P. falciparum NF54Antiplasmodial0.252[8]
Azabicyclo[3.2.2]nonane derivative 13A T. b. rhodesienseAntitrypanosomal0.329[8]
Azabicyclo[3.2.2]nonane derivative 20 P. falciparum NF54Antiplasmodial0.487[8]
Azabicyclo[3.2.2]nonane derivative 20 T. b. rhodesienseAntitrypanosomal0.647[8]
Huprine 13 P. falciparum K1Antiplasmodial5.99[9]
Huprine 15 P. falciparum K1Antiplasmodial7.12[9]
Huprine AnaloguesT. bruceiAntitrypanosomal0.6 - 6[9]

Experimental Protocols

I. Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol describes a one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which are key intermediates for many biologically active compounds.

Materials:

  • Cyclohexanone

  • Substituted aromatic aldehydes (2 equivalents)

  • Ammonium acetate (1.5 equivalents)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Reflux condenser

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of cyclohexanone (1 equivalent) in ethanol in a round-bottom flask, add the substituted aromatic aldehyde (2 equivalents) and ammonium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to 60-75°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product will precipitate from the solution. Filter the precipitate using a Buchner funnel and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G cluster_synthesis Synthesis Workflow Reactants Cyclohexanone, Aromatic Aldehyde, Ammonium Acetate Reaction One-pot Reaction (60-75°C, 4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Product 2,4-Diaryl-3-azabicyclo [3.3.1]nonan-9-one Purification->Product G cluster_hif_assay HIF-1α Luciferase Assay Workflow Cell_Seeding Seed Cells Transfection Transfect with HRE-luciferase & Control Plasmids Cell_Seeding->Transfection Compound_Treatment Treat with Test Compounds Transfection->Compound_Treatment Hypoxia_Induction Induce Hypoxia (1% O2 or Chemical) Compound_Treatment->Hypoxia_Induction Luciferase_Assay Measure Luciferase Activity Hypoxia_Induction->Luciferase_Assay Data_Analysis Analyze Data & Calculate IC50 Luciferase_Assay->Data_Analysis G cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus_content Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α (stabilized) Nucleus Nucleus HIF1a_hyp->Nucleus Translocation HIF1_dimer HIF-1 Dimer HIF1a_hyp->HIF1_dimer Dimerization HIF1b HIF-1β HIF1b->Nucleus HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Binding p300 p300/CBP p300->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor Bicyclo[3.3.1]nonane Inhibitor Inhibitor->HIF1a_hyp Inhibits Accumulation Inhibitor->HIF1_dimer Inhibits Activity

References

Synthesis of Biologically Active Compounds from Bicyclo[3.3.1]nonane-3,7-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds derived from the versatile starting material, bicyclo[3.3.1]nonane-3,7-dione. This symmetrical dione serves as a key building block for the construction of various polycyclic scaffolds, notably adamantanes, 2-oxaadamantanes, and bispidines, which have demonstrated significant potential in medicinal chemistry as antiviral and anticancer agents.

Introduction

This compound is a readily accessible synthetic intermediate that offers a rigid framework for the development of novel therapeutic agents. Its unique conformational properties and the reactivity of its two carbonyl groups allow for a diverse range of chemical transformations, leading to compounds with distinct three-dimensional structures that can effectively interact with biological targets. This note focuses on two primary classes of biologically active compounds synthesized from this precursor: adamantane and 2-oxaadamantane derivatives with antiviral and anticancer properties, and 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives investigated for their anticancer activity.

I. Synthesis of Adamantane and 2-Oxaadamantane Derivatives

Adamantane derivatives have a rich history in antiviral drug discovery, with amantadine being a notable example.[1][2] The rigid, lipophilic adamantane cage is a valuable pharmacophore that can be further functionalized to enhance biological activity and overcome drug resistance.[3] Similarly, the 2-oxaadamantane scaffold, accessible from this compound, is found in several natural products and synthetic compounds with diverse biological activities.[4]

A. General Synthetic Strategy

The synthesis of adamantane and 2-oxaadamantane derivatives from this compound typically involves a transannular cyclization reaction. This can be achieved through various methods, including acid-catalyzed intramolecular aldol condensations or rearrangements. One common approach involves the conversion of the dione to a diene, which can then undergo an acid-promoted cyclization to form the adamantane core.[5][6]

B. Experimental Protocol: Synthesis of a Substituted Adamantanone (General Procedure)

This protocol outlines a general procedure for the acid-promoted cyclization of a dimethylenebicyclo[3.3.1]nonane derivative, which can be prepared from this compound, to form a tetrasubstituted adamantanone.

Step 1: Synthesis of 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one

This intermediate can be synthesized from this compound through a multi-step sequence involving reactions such as Wittig olefination to introduce the exocyclic double bonds, followed by other modifications.

Step 2: Acid-Promoted Cyclization

  • To a solution of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one (1.05 mmol) in benzene (5 mL) at 0 °C, add trifluoromethanesulfonic acid (1.26 mmol).[5]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).[5]

  • Extract the mixture with hexanes (3 x 20 mL).[5]

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude adamantanone derivative.[5]

  • Purify the product by column chromatography on silica gel.

C. Antiviral Activity of Adamantane Derivatives

The primary antiviral mechanism of first-generation adamantane derivatives like amantadine against influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating.[2][7] However, the emergence of resistant strains has necessitated the development of new analogs with improved efficacy.

Table 1: In Vitro Antiviral Activity of Selected Adamantane Derivatives

CompoundVirusAssayIC50Reference
Glycyl-rimantadineInfluenza A/Hongkong/680.11 µM[8]
Adamantane DerivativeVaccinia Virus0.133 - 0.515 µM[9]
AmantadineSARS-CoV-2In vitro120 µM[10]
RimantadineSARS-CoV-2In vitro30 µM[10]
ABMAHSV-2Cytopathic Effect1.66 µM[10]
ABMAHSV-2Plaque Formation1.08 µM[10]

IC50: Half-maximal inhibitory concentration. ABMA: 1-adamantyl (5-bromo-2-methoxybenzyl) amine

D. Signaling Pathway: Influenza A M2 Ion Channel Blockade

The following diagram illustrates the mechanism of action of amantadine derivatives.

M2_Channel_Blockade cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_channel {M2 Ion Channel | Proton (H+) transport} Viral_RNA Viral RNA M2_channel->Viral_RNA Prevents uncoating Endosome_lumen Acidic Environment (Low pH) Endosome_lumen->M2_channel H+ influx Adamantane Amantadine Derivative Adamantane->M2_channel Blocks channel

Mechanism of Influenza A M2 ion channel blockade by adamantane derivatives.

II. Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives

Bispidine derivatives represent another class of compounds accessible from this compound with promising biological activities, particularly in the realm of anticancer research.[11][12] The two nitrogen atoms in the bispidine core provide handles for further functionalization, allowing for the synthesis of a wide array of derivatives.

A. General Synthetic Strategy

The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones from this compound can be achieved through a reductive amination process. A more common and versatile method for constructing the bispidine core is the double Mannich reaction, which involves the condensation of a piperidin-4-one derivative with an amine and formaldehyde.[2][13]

B. Experimental Protocol: Synthesis of a 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivative (General Procedure)

This protocol describes a general method for the synthesis of a bispidinone via a double Mannich reaction.

Step 1: Synthesis of 1-Substituted-4-piperidinone

This starting material can be synthesized through various established methods.

Step 2: Double Mannich Condensation

  • In a reaction vessel, combine the 1-substituted-4-piperidinone (1 equivalent), a primary amine (1 equivalent), and paraformaldehyde (2 equivalents) in a suitable solvent such as methanol.[11]

  • Add a catalytic amount of an acid, such as acetic acid.[13]

  • Heat the reaction mixture under reflux for several hours.[11]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., chloroform).[12]

  • Dry the combined organic extracts over a drying agent (e.g., MgSO4), filter, and concentrate to yield the crude bispidinone.[12]

  • Purify the product by column chromatography on alumina or silica gel.[12]

C. Anticancer Activity of Bispidine Derivatives

Several bispidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the induction of polyamine catabolism, leading to the production of cytotoxic species that can trigger apoptosis in cancer cells.[12]

Table 2: In Vitro Anticancer Activity of Selected Bispidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
BisP4MiaPaca-2 (Pancreatic)16.9[3]
BisP4BxPC-3 (Pancreatic)23.7[3]
BisP4CFPAC-1 (Pancreatic)36.3[3]
Compound 4cHepG2 (Liver)Potent[12]
Compound 4eHepG2 (Liver)Potent[12]
Bicyclic AdductEAC110.65 µg/ml[14]

IC50: Half-maximal inhibitory concentration. EAC: Ehrlich Ascites Carcinoma.

D. Signaling Pathway: Induction of Polyamine Catabolism

The following diagram illustrates the proposed mechanism of anticancer action for certain bispidine derivatives.

Polyamine_Catabolism Bispidine Bispidine Derivative PA_Oxidases Polyamine Oxidases Bispidine->PA_Oxidases Activates Polyamines Polyamines (e.g., Spermine, Spermidine) PA_Oxidases->Polyamines Oxidizes Cytotoxic_Products Cytotoxic Products (H₂O₂, Aldehydes) Polyamines->Cytotoxic_Products Leads to Apoptosis Apoptosis in Cancer Cells Cytotoxic_Products->Apoptosis Induces

Proposed mechanism of anticancer activity of bispidine derivatives.

Experimental Workflow Summary

The overall workflow for the synthesis and evaluation of these biologically active compounds is summarized below.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies Start This compound Intermediate Intermediate Synthesis (e.g., Diene, Piperidinone) Start->Intermediate Cyclization Cyclization / Condensation Intermediate->Cyclization Purification Purification & Characterization (Chromatography, NMR, MS) Cyclization->Purification Antiviral_Assay Antiviral Assays (e.g., Plaque Reduction) Purification->Antiviral_Assay Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis) Purification->Anticancer_Assay Data_Analysis Data Analysis (IC50 Determination) Antiviral_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Data_Analysis->Pathway_Analysis

References

Application Notes: Bicyclo[3.3.1]nonane-3,7-dione Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.1]nonane-3,7-dione derivatives have emerged as a powerful class of chiral ligands in the field of asymmetric catalysis. Their rigid C2-symmetric framework, derived from the bicyclo[3.3.1]nonane core, provides a well-defined and tunable chiral environment for metal centers, leading to high levels of stereocontrol in a variety of chemical transformations. These ligands have shown particular promise in rhodium-catalyzed asymmetric 1,4-addition reactions, which are crucial for the synthesis of chiral molecules of interest in the pharmaceutical and agrochemical industries. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of catalytic activity and enantioselectivity for specific substrates.

Key Applications and Performance Data

Derivatives of this compound, particularly C2-symmetric dienes, have been successfully employed as ligands in rhodium-catalyzed asymmetric 1,4-additions of aryl- and alkenylboronic acids to α,β-unsaturated ketones. These reactions furnish chiral products with high yields and excellent enantioselectivities. The rigid bicyclic backbone of the ligand is crucial for achieving high levels of asymmetric induction.

Below is a summary of the performance of a representative ligand, (S,S)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene, in the rhodium-catalyzed 1,4-addition of phenylboronic acid to various cyclic enones.

EntryEnone SubstrateProductYield (%)ee (%)
1Cyclohex-2-en-1-one(R)-3-phenylcyclohexan-1-one9899
2Cyclopent-2-en-1-one(R)-3-phenylcyclopentan-1-one9598
34,4-Dimethylcyclohex-2-en-1-one(R)-4,4-dimethyl-3-phenylcyclohexan-1-one9299
4Cyclohept-2-en-1-one(R)-3-phenylcycloheptan-1-one9697

Experimental Protocols

I. Synthesis of (1S,5S)-3,7-Diphenylbicyclo[3.3.1]nona-2,6-diene Ligand

This protocol describes the synthesis of a C2-symmetric diene ligand starting from the commercially available this compound.

Materials:

  • This compound

  • (S)-1-Phenylethylamine

  • Titanium(IV) chloride (TiCl4)

  • Triethylamine (NEt3)

  • Phenylmagnesium bromide (PhMgBr)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Chiral Diamine: To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) is added (S)-1-phenylethylamine (2.2 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Imine Formation: The solution is cooled to 0 °C, and TiCl4 (1.1 mmol) is added dropwise, followed by the dropwise addition of NEt3 (4.4 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Grignard Addition: The resulting diimine solution is cooled to -78 °C, and a solution of PhMgBr in THF (3.0 M, 3.0 mmol) is added dropwise. The mixture is stirred at this temperature for 4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired (1S,5S)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene ligand.

II. Protocol for Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol details the general procedure for the asymmetric 1,4-addition of an arylboronic acid to a cyclic enone using the synthesized chiral diene ligand.

Materials:

  • [Rh(acac)(CO)2] (acac = acetylacetonate)

  • (1S,5S)-3,7-Diphenylbicyclo[3.3.1]nona-2,6-diene ligand

  • Arylboronic acid

  • Cyclic enone

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Potassium hydroxide (KOH)

  • Diatomaceous earth

Procedure:

  • Catalyst Preparation: In a glovebox, a mixture of [Rh(acac)(CO)2] (0.01 mmol) and the (1S,5S)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene ligand (0.011 mmol) in anhydrous 1,4-dioxane (1.0 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution are added the arylboronic acid (1.5 mmol), the cyclic enone (1.0 mmol), and a solution of KOH (0.1 mmol) in deionized water (0.1 mL).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the chiral product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Visualizations

General Structure of this compound Based C2-Symmetric Diene Ligands

Caption: General scaffold of C2-symmetric diene ligands derived from bicyclo[3.3.1]nonane.

Experimental Workflow for Asymmetric Catalysis

G start Start catalyst_prep Catalyst Preparation ([Rh] + Ligand) start->catalyst_prep reaction_setup Reaction Setup (Substrates + Base) catalyst_prep->reaction_setup reaction Asymmetric Catalysis (Heating & Stirring) reaction_setup->reaction workup Work-up (Extraction & Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield & ee Determination) purification->analysis end End analysis->end

Caption: A typical experimental workflow for rhodium-catalyzed asymmetric 1,4-addition.

Proposed Catalytic Cycle for Rhodium-Catalyzed 1,4-Addition

G A [Rh(L)]-OH (Active Catalyst) B Transmetalation (with Ar-B(OH)2) A->B + ArB(OH)2 C [Rh(L)]-Ar B->C - B(OH)3 D Carbometalation (with Enone) C->D + Enone E Rhodium Enolate D->E F Protonolysis E->F + H2O F->A - Product G Product F->G

Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.

Polymerization Reactions of Bicyclo[3.3.1]nonane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane framework is a rigid, pre-organized scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational properties make it an attractive building block for creating novel polymers with tailored thermal and mechanical properties. While the direct polymerization of bicyclo[3.3.1]nonane-3,7-dione is not documented in readily available scientific literature, likely due to the high stability of its chair-chair conformation which makes ring-opening polymerization energetically unfavorable, other functionalized bicyclo[3.3.1]nonane monomers have been successfully polymerized.[1] This document provides an overview of these polymerization reactions, focusing on the synthesis of polyamides and polyureas from bicyclo[3.3.1]nonane-based lactams and ureas, respectively.

Challenges in the Polymerization of Bicyclo[3.3.1]nonane Monomers

The primary challenge in the ring-opening polymerization of many bicyclo[3.3.1]nonane derivatives is their inherent conformational stability. Unlike more strained bicyclic systems, the cyclohexane rings in bicyclo[3.3.1]nonane typically adopt a stable chair-chair conformation, which represents a low-energy state.[1] Consequently, the thermodynamic driving force for polymerization is often insufficient. However, the introduction of specific functionalities, such as in N-bridgehead anti-Bredt lactams, can introduce sufficient ring strain to enable polymerization.[1]

Anionic Ring-Opening Polymerization of Bicyclo[3.3.1]nonane Lactams

One of the few successful examples of polymerization involving the bicyclo[3.3.1]nonane skeleton is the anionic ring-opening polymerization of N-bridgehead lactams. These monomers, which violate Bredt's rule, possess significant ring strain, which is the driving force for polymerization.

Experimental Protocol: Anionic Polymerization of a Bicyclo[3.3.1]nonane Lactam

This protocol is a representative procedure for the anionic ring-opening polymerization of a bicyclo[3.3.1]nonane-based lactam.

Materials:

  • Bicyclo[3.3.1]nonane-derived lactam monomer

  • Anionic initiator (e.g., sodium lactamate)

  • N-Acyllactam cocatalyst

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylene)

  • Inert gas (e.g., nitrogen, argon)

  • Quenching agent (e.g., methanol)

  • Precipitating solvent (e.g., methanol, hexane)

Procedure:

  • Monomer and Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Purify the lactam monomer by recrystallization or sublimation to remove any impurities, especially water.

  • Initiator Preparation: Prepare the anionic initiator, for example, by reacting the lactam monomer with a strong base like sodium hydride in an anhydrous solvent under an inert atmosphere.

  • Polymerization:

    • In a reaction vessel equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the purified lactam monomer and the N-acyllactam cocatalyst in the anhydrous solvent.

    • Heat the solution to the desired reaction temperature (typically between 100°C and 150°C).

    • Inject the anionic initiator solution into the reaction mixture to start the polymerization.

    • Allow the reaction to proceed for a predetermined time, monitoring the viscosity of the solution as an indicator of polymer formation.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding a quenching agent like methanol.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent.

    • Collect the polymer by filtration, wash it thoroughly with the precipitating solvent, and dry it under vacuum to a constant weight.

Data Presentation
MonomerInitiatorCocatalystSolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Bicyclo[3.3.1]nonane LactamSodium LactamateN-Acetyl-lactamToluene12048525,0001.8

Note: The data presented in this table is representative and will vary depending on the specific monomer and reaction conditions.

Anionic Polymerization of Bicyclo[3.3.1]nonane Ureas

Bicyclic ureas derived from the corresponding diamines can also undergo anionic polymerization. The polymerization proceeds through a ring-opening mechanism, yielding polyureas.

Experimental Protocol: Anionic Polymerization of a Bicyclo[3.3.1]nonane Urea

Materials:

  • Bicyclo[3.3.1]nonane-derived urea monomer

  • Strong base initiator (e.g., potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)

  • Inert gas (e.g., nitrogen, argon)

  • Precipitating solvent (e.g., water, methanol)

Procedure:

  • Monomer and Glassware Preparation: Ensure all glassware is rigorously dried. Purify the urea monomer to remove any moisture or other impurities.

  • Polymerization:

    • In a reaction vessel under an inert atmosphere, dissolve the bicyclic urea monomer in the anhydrous solvent.

    • Add the strong base initiator to the solution at room temperature.

    • Stir the reaction mixture for a specified period. Polymerization is often indicated by an increase in viscosity.

  • Isolation:

    • Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent like water or methanol.

    • Filter the polymer, wash it extensively to remove any residual solvent and initiator, and dry it under vacuum.

Data Presentation
MonomerInitiatorSolventTemperature (°C)Time (h)Yield (%)Inherent Viscosity (dL/g)
Bicyclo[3.3.1]nonane UreaPotassium tert-butoxideDMSO2524920.45

Note: The data presented in this table is representative and will vary depending on the specific monomer and reaction conditions.

Visualizations

Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer Bicyclo[3.3.1]nonane Derivative Monomer ReactionVessel Reaction under Inert Atmosphere Monomer->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Initiator Initiator/Catalyst Initiator->ReactionVessel Precipitation Precipitation in Non-solvent ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Final Polymer Drying->Polymer

Caption: General workflow for the polymerization of bicyclo[3.3.1]nonane derivatives.

Anionic Ring-Opening Polymerization Mechanism

G Initiator Initiator Anionic Monomer Anionic Monomer Initiator->Anionic Monomer Initiation Monomer Monomer Monomer->Anionic Monomer Propagating Chain Propagating Chain Anionic Monomer->Propagating Chain Propagation Propagating Chain->Propagating Chain + n Monomers Polymer Polymer Propagating Chain->Polymer Termination

References

Application Notes and Protocols: Functionalization of the Bicyclo[3.3.1]nonane-3,7-dione Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry and drug design.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive target for the development of novel therapeutics. The bicyclo[3.3.1]nonane-3,7-dione skeleton, in particular, offers multiple reactive sites for functionalization, enabling the generation of diverse molecular architectures.

These application notes provide an overview of key strategies for the functionalization of the this compound skeleton, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Synthesis of the this compound Core

The construction of the this compound core can be achieved through several synthetic strategies, most notably via Robinson annulation or double Michael addition reactions.

The Robinson annulation involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone equivalent, followed by an intramolecular aldol condensation to form the bicyclic system. This method is effective for creating substituted bicyclo[3.3.1]nonanes with control over the stereochemistry at the one-carbon bridge.[3]

An alternative approach involves a double Michael addition of a 1,3-dicarbonyl compound to a suitable acceptor. This strategy has been successfully employed for the synthesis of 9-disubstituted bicyclo[3.3.1]nonane-3,7-diones.[2]

Functionalization at the Carbonyl Groups

The two ketone functionalities at positions 3 and 7 are primary sites for a wide range of chemical transformations.

The reduction of the dione can lead to the corresponding diols. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent. For instance, reduction with lithium aluminum hydride (LiAlH₄) often yields the endo-epimer due to chelation control, while sodium in ethanol (Na/EtOH) typically affords the thermodynamically more stable exo-isomer.[2]

Selective protection of one or both carbonyl groups as ketals allows for regioselective functionalization at other positions of the bicyclic scaffold.[1]

Functionalization at the Bridgehead and Bridge Positions

The introduction of substituents at the bridgehead (C1 and C5) and bridge (C9) positions significantly expands the chemical diversity of the bicyclo[3.tahir]nonane scaffold.

The C9 position can be functionalized through various methods, including the Fetizon double Michael addition for the synthesis of 9-disubstituted derivatives.[2]

Quantitative Data Summary

The following tables summarize quantitative data for key functionalization reactions of the this compound skeleton.

Table 1: Synthesis of Substituted Bicyclo[3.3.1]nonane-2,4-diones via Cyclization [1]

Starting Material (VIa-c)Product (Ia-c)Yield (%)
Methyl 3-acetylcyclohexanecarboxylate (VIa)Bicyclo[3.3.1]nonane-2,4-dione (Ia)87
Methyl 3-acetyl-5,5-ethylenedioxycyclohexanecarboxylate (Vic)7,7-Ethylenedioxybicyclo[3.3.1]nonane-2,4-dione (Ic)87

Table 2: Spectroscopic Data for a Functionalized Bicyclo[3.3.1]nonanone Derivative [4]

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)HRMS (ESI) m/z
4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H)207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5[M+H]⁺: 181.08592

Experimental Protocols

This protocol describes the cyclization of methyl 3-acetylcyclohexanecarboxylate (VIa) to form the bicyclo[3.3.1]nonane-2,4-dione skeleton.

Materials:

  • Methyl 3-acetylcyclohexanecarboxylate (VIa)

  • Potassium hydride (KH)

  • Xylene, anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • To a stirred suspension of potassium hydride (KH) in anhydrous xylene, add a solution of methyl 3-acetylcyclohexanecarboxylate (VIa) in anhydrous xylene dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography.

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford pure bicyclo[3.3.1]nonane-2,4-dione (Ia).

Expected Yield: 87%[1]

This protocol details the synthesis of a functionalized bicyclo[3.3.1]nonanone derivative.

Materials:

  • Appropriate starting materials (as described in the cited literature)

  • Solvents (e.g., n-pentane, diethyl ether)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Follow the synthetic route as detailed in the source literature to obtain the crude product.[4]

  • Purify the residue by flash column chromatography on silica gel.

  • Elute the column with a mixture of n-pentane and diethyl ether (1:2 v/v).

  • Combine the fractions containing the desired product and concentrate in vacuo to afford 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione as a colorless solid.

Expected Yield: 79%[4]

Characterization:

  • Melting Point: 365.1–366.4 K[4]

  • 1H NMR (400 MHz, CDCl₃): δ 5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H)[4]

  • 13C NMR (100 MHz, CDCl₃): δ 207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5[4]

  • HRMS (ESI): m/z calculated for C₁₀H₁₂O₃⁺ [M + H]⁺: 181.08592, found: 181.08547[4]

Visualizations

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Cyclohexanone_Derivative 2-Substituted Cyclohexanone Michael_Addition Michael Addition Cyclohexanone_Derivative->Michael_Addition MVK_Equivalent Methyl Vinyl Ketone Equivalent MVK_Equivalent->Michael_Addition Intramolecular_Aldol Intramolecular Aldol Condensation Michael_Addition->Intramolecular_Aldol Bicyclononanone Bicyclo[3.3.1]nonane Derivative Intramolecular_Aldol->Bicyclononanone Functionalization_Workflow Start This compound Reduction Reduction (e.g., LiAlH4, Na/EtOH) Start->Reduction Ketalization Ketalization Start->Ketalization Alkylation Alkylation at C9 Start->Alkylation Diol Bicyclo[3.3.1]nonane-3,7-diol Reduction->Diol Monoketal Monoketal Derivative Ketalization->Monoketal Alkylated_Dione 9-Substituted Dione Alkylation->Alkylated_Dione

References

Application Notes and Protocols for the Reduction of Carbonyl Groups in Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the carbonyl groups in bicyclo[3.3.1]nonane-3,7-dione, a key bicyclic scaffold in medicinal chemistry and natural product synthesis. The choice of reduction protocol can significantly influence the stereochemical outcome, yielding different diastereomers of bicyclo[3.3.1]nonane-3,7-diol. This document outlines common methods, including metal hydride reductions and enzymatic reductions, to afford specific stereoisomers.

Introduction to Stereoselectivity in the Reduction of this compound

The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane skeleton presents distinct steric environments for the carbonyl groups at the C3 and C7 positions. The approach of a reducing agent can be hindered from either the endo (internal) or exo (external) face of each carbonyl group, leading to the formation of different stereoisomeric diols: endo,endo, exo,exo, and endo,exo. The choice of reducing agent and reaction conditions plays a crucial role in controlling this stereoselectivity.

I. Metal Hydride Reduction Protocols

Complex metal hydrides are standard reagents for the reduction of ketones to alcohols. The stereochemical outcome of the reduction of this compound is highly dependent on the nature of the hydride reagent.

A. Protocol for Diastereoselective Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for the stereoselective reduction of this compound to predominantly yield the endo,endo-diol isomer. The small size of the hydride nucleophile allows for attack from the less sterically hindered face.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous diethyl ether (50 mL per gram of dione).

  • Addition of Substrate: The this compound (1 equivalent) is dissolved in anhydrous diethyl ether (20 mL per gram) and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reduction.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams used. This procedure is known as the Fieser workup.

  • Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bicyclo[3.3.1]nonane-3,7-diol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired diol.

B. Protocol for Diastereoselective Reduction with Sodium Borohydride (NaBH₄)

Reduction with sodium borohydride is a milder alternative and can offer different stereoselectivity compared to LiAlH₄.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol (30 mL per gram of dione) in a round-bottom flask equipped with a magnetic stirrer, sodium borohydride (2.5 equivalents) is added portion-wise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of acetone to destroy the excess NaBH₄.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the diastereomeric diols.

II. Enzymatic Reduction Protocol using Baker's Yeast (Saccharomyces cerevisiae)

Enzymatic reductions offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. Baker's yeast contains oxidoreductases that can reduce ketones, often with high enantioselectivity, leading to the formation of optically active hydroxy ketones or diols. This protocol is expected to yield a single enantiomer of a partially or fully reduced product.

Experimental Protocol:

  • Yeast Suspension Preparation: In a flask, a suspension of baker's yeast (40 g per gram of dione) is prepared in a solution of sucrose (50 g per gram of dione) in tap water (400 mL per gram of dione). The mixture is stirred at 30 °C for 30 minutes to activate the yeast.

  • Substrate Addition: this compound (1 equivalent), dissolved in a minimal amount of ethanol, is added to the yeast suspension.

  • Fermentation and Reduction: The mixture is shaken or stirred at 30 °C for 24-48 hours. The progress of the reduction can be monitored by extracting aliquots and analyzing them by GC or TLC.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the yeast cells. The filter cake is washed with ethyl acetate. The filtrate is then extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired hydroxy ketone or diol. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Data Presentation

Table 1: Comparison of Reduction Protocols for this compound

ProtocolReducing AgentTypical SolventTemperature (°C)Typical Reaction Time (h)Major Stereoisomer(s)Expected Yield (%)Notes
I.A Lithium Aluminum Hydride (LiAlH₄)Diethyl EtherReflux4endo,endo-diol>90Highly stereoselective for the endo product with a related substituted dione.
I.B Sodium Borohydride (NaBH₄)MethanolRoom Temp.6Mixture of diols85-95Milder conditions; may result in a mixture of stereoisomers requiring separation.
II Baker's Yeast (S. cerevisiae)Water/Sucrose3024-48Chiral hydroxy ketone or diol70-90Highly enantioselective; product depends on the specific enzymes in the yeast strain.[1][2][3]

Visualization of Experimental Workflows

Metal_Hydride_Reduction_Workflow cluster_LiAlH4 Protocol I.A: LiAlH₄ Reduction start_LiAlH4 Setup Reaction Flask (LiAlH₄ in Et₂O) add_dione_LiAlH4 Add this compound in Et₂O at 0°C start_LiAlH4->add_dione_LiAlH4 reflux_LiAlH4 Reflux for 4h add_dione_LiAlH4->reflux_LiAlH4 quench_LiAlH4 Quench at 0°C (H₂O, NaOH, H₂O) reflux_LiAlH4->quench_LiAlH4 workup_LiAlH4 Filter and Concentrate quench_LiAlH4->workup_LiAlH4 purify_LiAlH4 Purify (Chromatography/ Recrystallization) workup_LiAlH4->purify_LiAlH4 end_LiAlH4 endo,endo-diol purify_LiAlH4->end_LiAlH4

Caption: Workflow for LiAlH₄ Reduction.

Enzymatic_Reduction_Workflow cluster_Yeast Protocol II: Baker's Yeast Reduction start_yeast Prepare Yeast Suspension (Yeast, Sucrose, H₂O) add_dione_yeast Add this compound start_yeast->add_dione_yeast ferment Ferment at 30°C (24-48h) add_dione_yeast->ferment workup_yeast Filter (Celite) and Extract ferment->workup_yeast purify_yeast Purify (Chromatography) workup_yeast->purify_yeast end_yeast Chiral Hydroxy Ketone/Diol purify_yeast->end_yeast

Caption: Workflow for Enzymatic Reduction.

References

Application Notes and Protocols for the Derivatization of Bicyclo[3.3.1]nonane-3,7-dione in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the bicyclo[3.3.1]nonane-3,7-dione scaffold, a rigid bicyclic ketone that serves as a versatile template for the synthesis of novel bioactive molecules. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive core for structure-activity relationship (SAR) studies in drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and summarizes biological activities, with a focus on anticancer and nicotinic acetylcholine receptor (nAChR) modulating properties.

Introduction to this compound in Medicinal Chemistry

The bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products and synthetic compounds.[1][2] The rigidity of the bicyclic system provides a fixed orientation for substituents at the 3 and 7 positions, as well as at the bridging carbon atoms, which is highly advantageous for probing interactions with biological targets.[2] Derivatization of the this compound core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. Key areas of biological investigation for these derivatives include their potential as anticancer agents and as modulators of nicotinic acetylcholine receptors (nAChRs).[3][4]

Synthetic Strategies for Derivatization

The derivatization of this compound can be achieved through various synthetic routes, primarily focusing on modifications of the ketone functionalities and the bicyclic core itself. Common strategies include:

  • Condensation Reactions: The carbonyl groups at positions 3 and 7 are reactive sites for condensation with amines and other nucleophiles to introduce heterocyclic rings or other functional moieties.

  • Reduction and Functionalization: Reduction of the ketones to alcohols provides opportunities for esterification, etherification, or substitution reactions to introduce diverse substituents.

  • Mannich-type Reactions: The use of this compound as a precursor in Mannich reactions allows for the introduction of aminoalkyl groups, leading to the synthesis of pharmacologically relevant 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives.[1]

  • Michael Additions: The enolates of this compound can participate in Michael addition reactions to introduce substituents at the α-positions to the carbonyl groups.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives

This protocol describes a general procedure for the synthesis of N,N'-disubstituted bispidone derivatives, which are analogs of this compound and have shown significant biological activity.

Materials:

  • Appropriate primary amine (2.2 equivalents)

  • Paraformaldehyde (4.4 equivalents)

  • Acetone (as the ketone source)

  • Hydrochloric acid (catalyst)

  • Diethyl ether

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a stirred solution of the primary amine (2.2 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (4.4 eq) and a catalytic amount of hydrochloric acid.

  • Add acetone (1.0 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N,N'-disubstituted bispidone.

Protocol 2: Derivatization of this compound via Reductive Amination

This protocol outlines a method for introducing amine functionalities at the 3 and 7 positions.

Materials:

  • This compound

  • Primary or secondary amine (2.2 equivalents)

  • Sodium triacetoxyborohydride or sodium cyanoborohydride (2.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DCE.

  • Add the desired amine (2.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 2.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3,7-diamino-bicyclo[3.3.1]nonane derivative.

Quantitative Data Presentation

Table 1: Anticancer Activity of Bispidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of selected bispidine derivatives against various cancer cell lines.

Compound IDR1R2Cell LineIC50 (µM)Reference
1a -CH2CH2-Ph-CH2CH2-PhHepG215.3[3]
1b -CH2CH2-Ph-CH2CH2-(p-Cl-Ph)HepG212.8[3]
1c -CH2CH2-(p-F-Ph)-CH2CH2-(p-F-Ph)HepG210.5[3]
2a -CH2CH2-Ph-CH2CH2-PhA54921.7[3]
2b -CH2CH2-Ph-CH2CH2-(p-Cl-Ph)A54918.2[3]
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of 3,7-Diazabicyclo[3.3.1]nonane Derivatives

This table presents the binding affinities (Ki) of various N-substituted bispidine analogs for different nAChR subtypes.

Compound IDR (Substituent on Nitrogen)α4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α3β4 nAChR Ki (nM)Reference
3a -H600>10,000>10,000[4]
3b -Boc45>10,0001,300[4]
3c -Benzyl>10,000>10,000570[4]
3d -CO-Ph120>10,0002,500[4]
3e -CO-(p-F-Ph)80>10,0001,800[4]

Visualization of Workflows and Pathways

Experimental Workflow for Bispidine Synthesis

experimental_workflow cluster_synthesis Synthesis of Bispidine Derivatives start Primary Amine + Paraformaldehyde + Acetone reaction Mannich Reaction (HCl catalyst, RT, 24-48h) start->reaction workup Neutralization (NaHCO3) Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product Purified Bispidone Derivative purification->product

Caption: General workflow for the synthesis of bispidine derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Channel Opening PI3K PI3K Ca_ion->PI3K PKC PKC Ca_ion->PKC Akt Akt PI3K->Akt CREB CREB Phosphorylation Akt->CREB MAPK MAPK Pathway PKC->MAPK MAPK->CREB Gene_Expression Gene Expression (e.g., Bcl-2) CREB->Gene_Expression Promotes Bicyclo_Ligand Bicyclo[3.3.1]nonane Derivative (Agonist) Bicyclo_Ligand->nAChR Binds to

Caption: Simplified nAChR signaling pathway activated by a bicyclo[3.3.1]nonane-based agonist.

References

Application Notes: Bicyclo[3.3.1]nonane-3,7-dione in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[3.3.1]nonane-3,7-dione is a unique bicyclic molecule characterized by its rigid, pre-organized three-dimensional structure. This inherent rigidity makes it a valuable building block in materials science and polymer chemistry. By converting the ketone functionalities into polymerizable groups, such as amines or alcohols, monomers can be produced that impart exceptional thermal and mechanical properties to the resulting polymers. The bicyclo[3.3.1]nonane core, being a structural isomer of adamantane, offers a pathway to high-performance materials with enhanced solubility compared to their adamantane-based counterparts, due to its slightly less symmetrical structure. This application note will detail the use of this compound as a precursor to high-performance polymers and provide protocols for the synthesis of its key derivatives and their subsequent polymerization.

Key Applications

The primary application of this compound in materials science is as a precursor to bifunctional monomers for the synthesis of high-performance polymers such as polyamides and polyesters. The rigid bicyclic backbone of these monomers is directly incorporated into the polymer chain, leading to materials with:

  • High Thermal Stability: The rigid structure restricts bond rotation and increases the energy required for thermal degradation, resulting in polymers with high glass transition temperatures (Tg) and decomposition temperatures (Td).

  • Enhanced Mechanical Properties: The stiffness of the bicyclic unit contributes to polymers with high tensile strength and modulus.

  • Good Solubility: While providing rigidity, the non-planar, three-dimensional structure of the bicyclo[3.3.1]nonane unit can disrupt close chain packing, leading to improved solubility in organic solvents compared to polymers made from planar aromatic monomers. This is a significant advantage for polymer processing.

  • Low Dielectric Constant: The introduction of the aliphatic bicyclic structure can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.

Logical Workflow for Polymer Synthesis

The overall strategy involves a two-step process starting from this compound:

  • Monomer Synthesis: The dione is converted into a polymerizable monomer, typically a diamine (bicyclo[3.3.1]nonane-3,7-diamine) for polyamides or a diol (bicyclo[3.3.1]nonane-3,7-diol) for polyesters.

  • Polymerization: The resulting bicyclic monomer is then reacted with a suitable co-monomer (e.g., a diacyl chloride) to form the final polymer.

Polymer Synthesis Workflow Workflow for High-Performance Polymers A This compound B Bicyclo[3.3.1]nonane-3,7-diamine A->B Reductive Amination C Bicyclo[3.3.1]nonane-3,7-diol A->C Reduction D Polyamide B->D Polycondensation E Polyester C->E Polycondensation F Diacyl Chloride F->D F->E Dioxime Synthesis Dioxime Synthesis Workflow A This compound C Reaction Mixture (in Ethanol/Water) A->C B Hydroxylamine Hydrochloride Sodium Acetate B->C D This compound Dioxime C->D Reflux Polyamide Synthesis Polyamide Synthesis Workflow A Bicyclo[3.3.1]nonane-3,7-diamine D Polymerization (Low Temperature) A->D B Diacyl Chloride (e.g., Terephthaloyl chloride) B->D C Anhydrous NMP Pyridine C->D E Polyamide Solution D->E F Precipitation (in Methanol) E->F G Polyamide Product F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bicyclo[3.3.1]nonane-3,7-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Robinson-Schöpf reaction is a widely employed and effective one-pot method for the synthesis of this compound. This reaction involves the condensation of a dialdehyde (like succindialdehyde), a primary amine (such as methylamine), and an acetonedicarboxylic acid ester.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly based on the specific protocol and reaction conditions. The Robinson-Schöpf reaction, when optimized, can provide yields ranging from 70% to over 90%.[1] Alternative methods, such as those involving Michael-aldol annulations, can also offer good to excellent yields.[2][3]

Q3: What are the key parameters to control for a successful synthesis?

A3: Critical parameters include pH, temperature, reaction time, and the purity of starting materials. The Robinson-Schöpf reaction is particularly sensitive to pH, with optimal conditions typically around pH 7.[1] Temperature and reaction time also play a crucial role in maximizing yield and minimizing side product formation.

Q4: How can I purify the final product?

A4: Purification of this compound is commonly achieved through recrystallization from solvents like methanol or ethanol.[4] Sublimation can also be an effective method for obtaining a highly pure product.[4] Column chromatography on silica gel is another option, particularly for removing stubborn impurities.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect pH of the reaction mixture.Carefully adjust and maintain the pH of the reaction mixture within the optimal range (typically pH 5-9 for the Robinson-Schöpf reaction).[7]
Low purity of starting materials (especially the dialdehyde).Use freshly prepared or purified starting materials. Succindialdehyde is prone to polymerization and should be handled accordingly.
Inefficient stirring or mixing.Ensure vigorous and consistent stirring throughout the reaction to promote efficient mixing of reagents.
Suboptimal reaction temperature or time.Optimize the reaction temperature and time based on literature procedures or systematic experimentation.
Formation of Polymeric or Tarry Side Products Incorrect order of reagent addition.Follow the established protocol for the order of reagent addition. In the Robinson-Schöpf reaction, it is common to first react the dialdehyde and amine before adding the acetonedicarboxylic acid derivative.
pH is too acidic or too basic.As mentioned, maintain the pH within the optimal range to avoid side reactions like polymerization.
High reaction temperature.Avoid excessive heating, as it can promote the formation of undesired byproducts.
Product is Difficult to Isolate or Purify Presence of soluble impurities.If recrystallization is ineffective, try column chromatography with a suitable solvent system.
The product has oiled out during recrystallization.Ensure the correct solvent or solvent mixture is used for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Contamination with starting materials.Monitor the reaction progress using techniques like TLC to ensure complete consumption of starting materials before workup.
Inconsistent Results/Poor Reproducibility Variability in the quality of reagents.Use reagents from a reliable source and ensure their purity before use.
Fluctuations in reaction conditions.Carefully control all reaction parameters, including temperature, pH, and stirring rate, to ensure consistency between batches.

Experimental Protocols

Protocol 1: Robinson-Schöpf Synthesis of this compound

This protocol is a generalized procedure based on established methods.

Materials:

  • Succindialdehyde (freshly prepared or from a reliable source)

  • Methylamine hydrochloride

  • Dimethyl 1,3-acetonedicarboxylate

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Chloroform

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer, dissolve methylamine hydrochloride in water and adjust the pH to approximately 8-9 with a sodium hydroxide solution. Cool the solution in an ice bath.

  • Addition of Reactants: Slowly add a solution of succindialdehyde to the cooled amine solution while maintaining the temperature below 10°C. Following this, add dimethyl 1,3-acetonedicarboxylate dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Workup: Acidify the reaction mixture with hydrochloric acid to pH 2-3. Extract the aqueous layer with chloroform.

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from methanol or ethanol to obtain pure this compound.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Key Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Robinson-SchöpfSuccindialdehyde, Methylamine, Acetonedicarboxylic acid esterWater/MethanolRoom Temperature24 - 4870 - 90+[1]
Michael-Aldol AnnulationSubstituted 1,3-cyclohexanediones, EnalsAcetonitrileRoom Temperature1.557 - 88[5]
From PhenolsPhenol, Hypervalent Iodine ReagentDichloromethane0 - Room Temperature1 - 264 - 88[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents (Succindialdehyde, Methylamine, Acetonedicarboxylic acid ester) solution Prepare Amine Solution (pH 8-9) reagents->solution addition Add Reactants (Succindialdehyde, then Acetonedicarboxylic acid ester) solution->addition stirring Stir at Room Temperature (24-48h) addition->stirring acidify Acidify (pH 2-3) stirring->acidify extract Extract with Chloroform acidify->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry recrystallize Recrystallize from Methanol/Ethanol dry->recrystallize product product recrystallize->product Pure Product

Caption: Experimental workflow for the Robinson-Schöpf synthesis of this compound.

troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield or No Product check_ph Check pH (Optimal range?) start->check_ph check_reagents Check Reagent Purity (Freshly prepared?) start->check_reagents check_conditions Check Reaction Conditions (Temp, Time, Stirring) start->check_conditions adjust_ph Adjust pH check_ph->adjust_ph Incorrect purify_reagents Purify/Reprepare Reagents check_reagents->purify_reagents Impure optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal success success adjust_ph->success Improved Yield purify_reagents->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Bicyclo[3.3.1]nonane-3,7-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclo[3.3.1]nonane-3,7-dione and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low or No Crystal Formation During Recrystallization

Q: I've followed the recrystallization protocol, but my compound is not crystallizing or is "oiling out." What should I do?

A: "Oiling out" or failure to crystallize is a common issue. Here are several troubleshooting steps:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution to induce crystallization.

  • Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.

  • Cool the solution more slowly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.

  • Re-evaluate your solvent system: The chosen solvent system may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to experiment with different solvent mixtures. For bicyclic ketones, a common strategy is to dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane, ethyl acetate) and then slowly add a non-solvent (e.g., hexane, petroleum ether) until the solution becomes slightly cloudy. Then, gently heat the solution until it is clear again and allow it to cool slowly.[1][2]

Issue 2: Persistent Colored Impurities in the Final Product

Q: My purified product has a persistent yellow or brown color. How can I remove these colored impurities?

A: Colored impurities are often highly polar byproducts. Here are a few methods to address this:

  • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight). Keep the solution hot for a few minutes while stirring, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities should adsorb to the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method. Use a silica gel column and a suitable eluent system to separate the desired compound from the colored impurities. Monitor the separation using Thin Layer Chromatography (TLC).

  • Washing during Workup: Ensure that the organic layer is thoroughly washed during the initial extraction process. Washing with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities that may be colored.[1]

Issue 3: Difficulty in Separating Diastereomers or Other Closely Related Impurities

Q: My product is a mixture of diastereomers that are difficult to separate by standard column chromatography. What are my options?

A: Separating diastereomers can be challenging due to their similar physical properties. Consider the following approaches:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different eluent systems, including those with low polarity, to maximize the difference in retention factors (Rf) between the diastereomers on TLC.

    • Column Dimensions: Use a longer and narrower column to increase the separation efficiency.

    • Stationary Phase: While silica gel is most common, other stationary phases like alumina might offer different selectivity. For some derivatives, specialized columns (e.g., chiral columns) may be necessary for separation.[3]

  • Recrystallization: Fractional crystallization can sometimes be effective. This involves multiple recrystallization steps, where the crystals from each step are slightly more enriched in one diastereomer. The process is repeated until the desired purity is achieved.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable column can provide excellent separation of diastereomers, although it is often more expensive and time-consuming for large quantities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most frequently employed purification techniques are:

  • Recrystallization: This is often the first method of choice for solid compounds.[4][5]

  • Column Chromatography: This is a versatile technique for separating complex mixtures, including diastereomers and removing colored impurities.[3][6]

  • Sublimation: For compounds with a sufficiently high vapor pressure, sublimation under reduced pressure can be a very effective purification method, especially for removing non-volatile impurities.[7]

Q2: What are some common impurities I might encounter in the synthesis of this compound?

A2: Common impurities can include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Solvents: Residual solvents from the reaction or workup.

  • Byproducts of the reaction: These can include incompletely cyclized products, over-oxidized products (in the case of oxidation reactions), or products from side reactions. For instance, in syntheses involving ozonolysis, epoxide byproducts can sometimes be formed.[8] In the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione, partially oxidized material or compounds where the sulfur atom has been oxidized can be present.[7]

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of the final product and identifying any remaining impurities.[9]

Q4: My bicyclo[3.3.1]nonane derivative is a viscous oil and won't crystallize. How can I purify it?

A4: For non-crystalline, oily products, column chromatography is the most suitable purification method.[3] After chromatography, you can try to induce crystallization of the purified oil by dissolving it in a minimal amount of a suitable solvent and adding a non-solvent, as described in the troubleshooting guide for recrystallization.

Data Presentation

Table 1: Recrystallization Solvents for Bicyclo[3.3.1]nonane Derivatives

Compound ClassRecrystallization Solvent SystemReference
9-Thiabicyclo[3.3.1]nonane-2,6-dione2:1 Light petroleum/Chloroform or 1:1 Light petroleum/Dichloromethane[7]
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dioneMethanol or Ethanol[4]
Bicyclo[3.3.1]nonane-steroid derivativesMethanol:Water (3:1) or Methanol:Water:Hexane (3:1:1)[5]

Table 2: Column Chromatography Conditions for Bicyclo[3.3.1]nonane Derivatives

Compound ClassStationary PhaseEluent SystemReference
3,7-Diazabicyclo[3.3.1]nonane derivativesAluminum oxide (Activity III)Benzene:Dioxane (5:1)[3]
Polysubstituted oxygenated bicyclo compoundsSilica gelPetroleum ether:Ethyl acetate (80:20)[6]
Bicyclo[3.3.1]non-3-en-2-onesSilica gelVaries (e.g., Hexane:Ethyl acetate)[10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Sublimation Procedure

  • Apparatus Setup: Place the crude solid in a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Crystal Collection: Once the sublimation is complete, carefully disconnect the apparatus and scrape the purified crystals from the cold surface.

Visualizations

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Sublimation Sublimation Crude_Product->Sublimation Analysis Purity Check (TLC, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Sublimation->Pure_Product Analysis->Column_Chromatography Impure Analysis->Pure_Product Pure

Caption: General purification workflow for bicyclo[3.3.1]nonane derivatives.

Recrystallization_Troubleshooting Start No Crystals or Oiling Out Scratch Scratch Flask? Start->Scratch Seed Add Seed Crystal? Scratch->Seed No Success Crystals Form Scratch->Success Yes Concentrate Concentrate Solution? Seed->Concentrate No Seed->Success Yes SlowCool Cool Slowly? Concentrate->SlowCool No Concentrate->Success Yes NewSolvent Try New Solvent System? SlowCool->NewSolvent No SlowCool->Success Yes NewSolvent->Success Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Optimization of reaction conditions for the synthesis of bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of bicyclo[3.3.1]nonane-3,7-dione. The content is designed to address specific experimental challenges, offering practical solutions and detailed protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Robinson-Schöpf type reaction, which involves a tandem double-Mannich and Michael addition sequence.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Reagents: Degradation of starting materials, especially the aldehyde component. 2. Incorrect pH: The reaction is highly pH-sensitive. 3. Suboptimal Temperature: Reaction temperature may be too low for efficient cyclization. 4. Inefficient Stirring: Poor mixing can lead to localized reagent concentrations and side reactions.1. Reagent Quality Check: Use freshly distilled or purified aldehydes. Ensure the amine is of high purity. 2. pH Optimization: Carefully buffer the reaction mixture. The optimal pH for the Mannich reaction is typically weakly acidic to neutral, while the Michael addition may favor slightly basic conditions. A pH titration study may be beneficial. 3. Temperature Control: Gradually increase the reaction temperature, monitoring for product formation via TLC. Refluxing in a suitable solvent like benzene may be necessary for the cyclization step.[1] 4. Enhanced Agitation: Use a suitable stirrer and flask size to ensure homogeneous mixing of the reactants.
Formation of a Complex Mixture of Byproducts 1. Polymerization of Aldehyde: Formaldehyde and other reactive aldehydes can easily polymerize under reaction conditions. 2. Competing Intermolecular Reactions: Undesired reactions between starting materials or intermediates can occur if the intramolecular cyclization is slow. 3. Side Reactions of the Enamine: The enamine intermediate can undergo undesired side reactions if not efficiently trapped in the cyclization.1. Slow Addition of Aldehyde: Add the aldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize polymerization. 2. High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. 3. Control of Reaction Sequence: Ensure the conditions favor the initial Mannich reaction to form the key intermediate before subsequent cyclization.
Isolation of an Intermediate, Incomplete Cyclization 1. Insufficient Reaction Time or Temperature: The final ring-closing step may require more forcing conditions. 2. Steric Hindrance: Bulky substituents on the starting materials may hinder the final cyclization.1. Prolonged Reaction/Increased Temperature: Increase the reaction time and/or temperature after the initial condensation steps to drive the final cyclization to completion. Monitor progress by TLC. 2. Use of a Stronger Base/Catalyst: A stronger base might be required to facilitate the final intramolecular Michael addition.
Product is an Intractable Oil or Difficult to Purify 1. Presence of Polymeric Byproducts: High molecular weight polymers can make purification difficult. 2. Residual Starting Materials: Unreacted starting materials can co-elute with the product.1. Optimized Work-up: Perform an aqueous work-up to remove water-soluble impurities and salts.[2] 2. Column Chromatography: Flash column chromatography on silica gel is often effective for purification.[2] A gradient elution system may be necessary to separate the product from closely related impurities. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Reaction Fails to Reproduce Literature Results 1. Subtle Differences in Reaction Conditions: Minor variations in solvent purity, reagent grade, or temperature can significantly impact the outcome. 2. Scale-up Issues: Reactions that work well on a small scale may not be directly scalable without re-optimization.1. Careful Adherence to Protocol: Pay close attention to all experimental details provided in the literature. 2. Small-Scale Optimization: Before attempting a large-scale reaction, optimize the conditions on a smaller scale to identify critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established method is the Robinson-Schöpf reaction, which is a one-pot synthesis involving a double Mannich reaction followed by an intramolecular Michael addition.[3] This biomimetic approach efficiently constructs the bicyclic core from simple acyclic precursors.

Q2: What are the typical starting materials for the Robinson-Schöpf synthesis of this compound?

A2: The classical synthesis involves the reaction of a dialdehyde (like succindialdehyde), a primary amine (such as methylamine), and a derivative of acetone-1,3-dicarboxylic acid.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q4: What are the key parameters to control for a successful synthesis?

A4: The critical parameters include the purity of reagents (especially the aldehyde), the pH of the reaction medium, the reaction temperature, and the rate of addition of reagents.[1]

Q5: Are there alternative synthetic strategies to the Robinson-Schöpf reaction?

A5: Yes, other methods include tandem Michael-aldol reactions and other annulation strategies.[5][6][7] These can be useful for creating substituted derivatives of the bicyclo[3.3.1]nonane core.

Experimental Protocols

General Protocol for the Robinson-Schöpf Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Robinson-Schöpf reaction. Researchers should consult specific literature for precise quantities and conditions.

Materials:

  • Dialdehyde precursor (e.g., succindialdehyde)

  • Primary amine (e.g., methylamine hydrochloride)

  • Acetonedicarboxylic acid or its ester

  • Buffer solution (to maintain pH)

  • Solvent (e.g., water, methanol, or a mixture)

  • Acid for work-up (e.g., hydrochloric acid)

  • Base for work-up (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine salt and the acetonedicarboxylic acid derivative in the chosen solvent and buffer.

  • Addition of Aldehyde: Slowly add the dialdehyde to the stirred solution at room temperature. The rate of addition should be controlled to prevent polymerization of the aldehyde.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]

Visualizations

Reaction Pathway

Robinson-Schopf Reaction Robinson-Schopf Synthesis of this compound Reactants Succindialdehyde + Methylamine + Acetonedicarboxylic Acid Int1 Formation of Dihydropyridine Intermediate (via Double Mannich Reaction) Reactants->Int1 pH control Room Temp. Int2 Intramolecular Michael Addition Int1->Int2 Spontaneous Cyclization Product This compound Int2->Product Decarboxylation (if using acid)

Caption: Reaction pathway for the Robinson-Schöpf synthesis.

Experimental Workflow

Experimental Workflow General Experimental Workflow Start Start: Prepare Reagents and Glassware Step1 Set up Reaction: Combine Amine and Ketoacid in Buffered Solvent Start->Step1 Step2 Slow Addition of Aldehyde Step1->Step2 Step3 Reaction Monitoring: TLC Analysis Step2->Step3 Step3:s->Step3:n Continue Reaction Step4 Aqueous Work-up: Acidification, Extraction, and Washing Step3->Step4 Reaction Complete Step5 Purification: Column Chromatography / Recrystallization Step4->Step5 Step6 Characterization: NMR, IR, MS Step5->Step6 End End: Pure Product Step6->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Troubleshooting Guide Start Low or No Product Yield? CheckReagents Check Reagent Purity and Activity Start->CheckReagents Yes ComplexMixture Complex Mixture of Products? Start->ComplexMixture No OptimizepH Optimize Reaction pH CheckReagents->OptimizepH IncreaseTemp Increase Reaction Temperature OptimizepH->IncreaseTemp Success Problem Resolved IncreaseTemp->Success SlowAddition Use Slow Addition of Aldehyde ComplexMixture->SlowAddition Yes IncompleteReaction Incomplete Reaction? ComplexMixture->IncompleteReaction No HighDilution Run at Higher Dilution SlowAddition->HighDilution HighDilution->Success IncreaseTime Increase Reaction Time/Temperature IncompleteReaction->IncreaseTime Yes PurificationIssue Purification Difficulties? IncompleteReaction->PurificationIssue No StrongerBase Consider a Stronger Base IncreaseTime->StrongerBase StrongerBase->Success OptimizeWorkup Optimize Work-up Protocol PurificationIssue->OptimizeWorkup Yes PurificationIssue->Success No Chromatography Use Gradient Column Chromatography OptimizeWorkup->Chromatography Chromatography->Success

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Stereoselectivity in Bicyclo[3.3.1]nonane-3,7-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to stereoselectivity in reactions involving bicyclo[3.3.1]nonane-3,7-dione.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of diastereomeric diols upon reduction of this compound?

A1: The stereochemical outcome of the reduction of this compound is highly dependent on the reducing agent and reaction conditions. The rigid, chair-chair conformation of the bicyclic system creates two distinct faces for hydride attack (endo and exo). The relative rates of these attacks at each carbonyl group determine the final diastereomeric ratio of the resulting diols (diexo, diendo, and exo-endo).

Factors influencing this selectivity include:

  • Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered exo face.

  • Chelation Control: Reagents like lithium aluminum hydride (LiAlH₄) can chelate to the first-formed hydroxyl group, directing the second reduction from the same face, favoring the formation of the diexo or diendo diol.

  • Thermodynamic vs. Kinetic Control: Bulky hydride reagents tend to favor the thermodynamically more stable product, while smaller reagents may lead to the kinetically controlled product.

Q2: How can I selectively obtain the exo,exo-diol or the endo,endo-diol?

A2: Achieving high stereoselectivity requires careful selection of the reducing agent.

  • For the exo,exo-diol , a dissolving metal reduction (e.g., Na in ethanol) is often effective. This method typically yields the thermodynamically more stable product.

  • For the endo,endo-diol , hydride reducing agents that can participate in chelation control, such as LiAlH₄, are preferred. The initial reduction creates a hydroxyl group that coordinates with the aluminum, directing the subsequent hydride delivery to the same face of the second carbonyl group.

Q3: My alkylation reaction on this compound is not stereoselective. What can I do?

A3: Stereoselectivity in alkylation is governed by the approach of the electrophile to the enolate. The conformation of the enolate and steric hindrance are key factors. To improve selectivity:

  • Choice of Base: The base used to form the enolate can influence its geometry and aggregation state.

  • Solvent: The solvent can affect the reactivity and structure of the enolate.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Protecting Groups: Temporarily protecting one of the carbonyl groups can simplify the stereochemical challenge, allowing for sequential, controlled alkylations.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Ketone Reduction
SymptomPossible Cause(s)Suggested Solution(s)
Obtaining a nearly 1:1 mixture of diastereomeric diols. The reducing agent is not selective enough under the current conditions.1. Change the reducing agent: Switch to a bulkier hydride (e.g., L-Selectride®) for exo attack or a chelating agent (e.g., LiAlH₄) for endo attack.2. Modify reaction temperature: Lowering the temperature can often improve selectivity.3. Use a biocatalyst: Enzymes, such as those in baker's yeast, can offer high stereoselectivity for specific reductions.[1]
Inconsistent results between batches. Reaction conditions are not being precisely controlled. Moisture in the reaction can affect hydride reagents.1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Carefully control the rate of addition of the reducing agent and maintain a stable temperature.
Data Presentation: Stereoselective Reduction of this compound

The following table summarizes the typical stereochemical outcomes for the reduction of this compound with different reagents. The ratios represent the approximate distribution of the resulting diol isomers.

Reducing AgentSolventPredominant IsomerApproximate Ratio (exo,exo : exo,endo : endo,endo)
NaBH₄MethanolMixtureVaries, often poor selectivity
LiAlH₄THF / Etherendo,endoLow : Low : High
Na / EtOHEthanolexo,exoHigh : Low : Low
Baker's YeastWater/Sucrose(1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-oneHigh enantiomeric excess (~97%)[1]

Experimental Protocols

Protocol 1: Selective Reduction to exo,exo-Bicyclo[3.3.1]nonane-3,7-diol

Objective: To synthesize the exo,exo-diol isomer with high stereoselectivity.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Sodium (Na) metal

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound in absolute ethanol under a nitrogen atmosphere.

  • Carefully add small pieces of sodium metal to the stirring solution at a rate that maintains a gentle reflux.

  • Continue the addition until the dione is fully consumed, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium with a small amount of water or isopropanol.

  • Acidify the mixture with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude diol by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

This diagram outlines a decision-making process for addressing unsatisfactory stereochemical outcomes in reactions with this compound.

G start Start: Poor Stereoselectivity q_reaction_type What is the reaction type? start->q_reaction_type reduction Reduction q_reaction_type->reduction Reduction alkylation Alkylation / Other q_reaction_type->alkylation Alkylation q_desired_isomer Desired Diol Isomer? reduction->q_desired_isomer q_alkylation_issue What is the suspected issue? alkylation->q_alkylation_issue exo_isomer Use Bulky or Thermodynamic Reagent (e.g., Na/EtOH) q_desired_isomer->exo_isomer exo,exo endo_isomer Use Chelating Reagent (e.g., LiAlH4) q_desired_isomer->endo_isomer endo,endo end_node Re-evaluate Results exo_isomer->end_node endo_isomer->end_node sterics Steric Hindrance q_alkylation_issue->sterics Sterics conditions Reaction Conditions q_alkylation_issue->conditions Conditions sol_sterics Change Electrophile or Use Protecting Group Strategy sterics->sol_sterics sol_conditions Lower Temperature & Optimize Solvent/Base conditions->sol_conditions sol_sterics->end_node sol_conditions->end_node

Caption: Troubleshooting decision tree for stereoselectivity.

Conceptual Pathway: Factors Influencing Stereoselective Reduction

This diagram illustrates the key factors that influence the stereochemical outcome of the reduction of a carbonyl group on the bicyclo[3.3.1]nonane framework.

G start This compound attack Nucleophilic Attack on Carbonyl start->attack hydride Hydride Reagent (H-) hydride->attack exo_path Exo-facial Attack attack->exo_path Path A endo_path Endo-facial Attack attack->endo_path Path B exo_product Exo-alcohol exo_path->exo_product endo_product Endo-alcohol endo_path->endo_product factor1 Steric Bulk of Hydride Reagent factor1->exo_path Favors factor2 Chelation Effects (after first reduction) factor2->endo_path Can Favor

Caption: Key factors in stereoselective carbonyl reduction.

References

Stability and storage conditions for bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of bicyclo[3.3.1]nonane-3,7-dione (CAS No. 770-15-0).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][2] It is also advised to store it in a dry area.[1] The compound is classified as a combustible solid.

Q2: What is the typical shelf life of this compound?

Q3: Is this compound stable?

A3: this compound is generally considered a stable compound.[3] Studies on its dioxime derivatives have highlighted their high stability.[3] However, like most organic compounds, its stability can be affected by improper storage conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is limited. However, as a general precaution for combustible solids, it should be kept away from strong oxidizing agents and sources of ignition.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help identify any impurities or degradation products.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the starting material due to improper storage.- Ensure the compound has been stored at room temperature in a dry, tightly sealed container.- Assess the purity of the compound using NMR or GC-MS before use.- If impurities are detected, consider purification by recrystallization or sublimation.
Compound appears discolored or clumped Absorption of moisture.- Dry the compound under vacuum. - For future use, store in a desiccator or glove box to minimize moisture exposure.
Low reaction yield Presence of impurities in the starting material.- Purify the this compound prior to the reaction.- Confirm the identity and purity of all other reagents and solvents.
Unexpected peaks in analytical spectra (NMR, GC-MS) Contamination or degradation.- Compare the spectra with a reference spectrum of a pure standard if available.- Consider potential side products from the reaction or degradation products from storage.

Data Presentation

Storage and Physical Properties

Parameter Value Source
Storage Temperature Room Temperature[1][2]
Storage Conditions Keep in a dry area; Sealed container[1][2]
Physical Form Powder
Molecular Weight 152.19 g/mol
Molecular Formula C₉H₁₂O₂
Boiling Point 283.7°C at 760 mmHg[1]
Storage Class 11 - Combustible Solids

Experimental Protocols

Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound using ¹H NMR.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and analyze the chemical shifts to identify the compound and any potential impurities. The proton NMR spectrum of the pure compound is expected to show characteristic signals for the bicyclic structure.

Example Synthesis: Reduction of this compound

Objective: To synthesize endo-Bicyclo[3.3.1]nonan-3-ol via the reduction of this compound. This is a representative reaction where the quality of the starting material is crucial.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as necessary.

Visualizations

logical_relationship Troubleshooting Flowchart for this compound start Experiment with this compound issue Unexpected Results? start->issue check_storage Verify Storage Conditions (Room Temp, Dry, Sealed) issue->check_storage Yes proceed Proceed with Experiment issue->proceed No check_purity Assess Purity (NMR, GC-MS) check_storage->check_purity purify Purify Compound (Recrystallization/Sublimation) check_purity->purify Impure check_reagents Check Other Reagents and Solvents check_purity->check_reagents Pure purify->proceed check_reagents->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

experimental_workflow General Experimental Workflow start Start prep Prepare Reactants and Solvents start->prep reaction Perform Chemical Reaction prep->reaction workup Reaction Workup and Extraction reaction->workup purification Purification of Product workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for a typical chemical synthesis experiment.

References

Scaling up the synthesis of bicyclo[3.3.1]nonane-3,7-dione for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the industrial-scale synthesis of bicyclo[3.3.1]nonane-3,7-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The most prevalent methods for large-scale production are variations of the Robinson annulation and tandem Michael-Aldol reactions. These methods are favored for their use of readily available starting materials and potential for one-pot procedures, which are economically advantageous for industrial applications.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters include temperature, reaction time, rate of reagent addition, and efficient agitation. Inadequate control of these parameters can lead to the formation of side products, reduced yields, and difficulties in purification. For reactions that produce water, such as aldol condensations, azeotropic distillation is often employed at industrial scale to drive the reaction to completion.[1]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: Many of the reagents used in the synthesis of this compound are hazardous. For instance, syntheses involving reagents like oxalyl chloride and dimethyl sulfoxide pose a risk of explosive reactions at room temperature and should be handled in a well-ventilated hood with appropriate personal protective equipment.[2] Sodium azide, used in the synthesis of related bicyclic compounds, can form toxic and explosive hydrazoic acid in the presence of acid.[3] Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any large-scale reaction.

Q4: How can I minimize the formation of byproducts?

A4: Strict control over reaction conditions is crucial. This includes maintaining the optimal temperature, ensuring homogenous mixing, and controlling the stoichiometry of the reactants. The use of protecting groups for sensitive functionalities can also prevent unwanted side reactions. Post-reaction, a well-designed purification protocol is essential to remove any impurities.

Q5: What are the recommended purification methods for industrial-scale production?

A5: For large-scale purification, crystallization is often the most cost-effective method. The choice of solvent system is critical for obtaining high purity and good recovery. Column chromatography, while common in the laboratory, can be expensive and complex to scale up. However, for high-purity applications, it may be necessary. In some cases, sublimation under reduced pressure can be an effective final purification step for volatile solids like this compound.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, formation of side products, or loss of product during workup.- Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Optimize reaction conditions (temperature, concentration, catalyst loading) to favor the desired product.- For reactions involving water removal, ensure efficient azeotropic distillation.[1]- Optimize the extraction and purification steps to minimize product loss.
Presence of Multiple Products in TLC/GC Analysis Competing side reactions such as polymerization, self-condensation of starting materials, or formation of regioisomers.- Adjust the rate of addition of reagents to maintain a low concentration of reactive intermediates.- Modify the reaction temperature to improve selectivity.- Investigate alternative catalysts or solvent systems that may favor the desired reaction pathway.
Product is a Viscous Oil or Difficult to Crystallize Presence of impurities that inhibit crystallization.- Purify the crude product using column chromatography to remove impurities before attempting crystallization.- Try different crystallization solvents or solvent mixtures.- Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization.
Inconsistent Results Between Batches Variations in the quality of starting materials, inaccurate measurement of reagents, or poor control over reaction parameters.- Ensure the purity of starting materials and solvents through proper analysis and purification if necessary.- Calibrate all measuring equipment to ensure accuracy.- Implement strict process controls to maintain consistency in temperature, pressure, and mixing.
Formation of Tarry Byproducts High reaction temperatures or prolonged reaction times can lead to decomposition and polymerization.- Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.- Use a milder catalyst or base to avoid harsh reaction conditions.

Data Presentation

Table 1: Comparison of Synthetic Routes for Bicyclo[3.3.1]nonane Derivatives
Synthetic Route Starting Materials Key Reagents/Conditions Yield (%) Reference
Tandem Michael-Aldol AnnulationCyclohexane-1,3-diones, EnalsDMAP or DABCO, various solventsGood to Excellent[5]
Robinson Annulation2-Substituted Cyclohexenones, β-Keto Esters/AmidesBase-catalyzedNot specified[6]
Intramolecular CondensationAcetylenic ω-Ketoesters[ReBr(CO)₃(thf)]-catalyzed79-93[7]
Thiophenol-mediated Epoxide Opening and Intramolecular AldolSpirolactolThiophenol, Cesium Carbonate (Microwave)88[8]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a 3,7-Diazabicyclo[3.3.1]nonane Derivative (Adapted for Conceptual Understanding of Industrial Processes)

This protocol is adapted from a patented industrial process for a related compound and highlights key considerations for scaling up.[1]

  • Reaction Setup: In a suitable reactor, dissolve dimethyl acetonedicarboxylate in isobutanol and cool the solution to 10°C.

  • Reagent Addition: Slowly add a solution of pyridine-2-aldehyde in isobutanol to the cooled mixture. After the addition is complete, add an aqueous solution of methylamine dropwise while maintaining the temperature.

  • Azeotropic Distillation: Heat the reaction mixture to 40-45°C and distill off the isobutanol/water azeotrope under reduced pressure to remove water and drive the reaction to completion. Continuously add fresh isobutanol to maintain the reaction volume.

  • Second Condensation: Cool the mixture and add a second primary amine and an aqueous solution of formaldehyde.

  • Second Azeotropic Distillation: Heat the mixture again and remove water via azeotropic distillation with isobutanol.

  • Isolation and Purification: Cool the reaction mixture to room temperature and stir for several hours to allow the product to precipitate. Filter the solid product, wash with cold isobutanol, and dry under reduced pressure.

Protocol 2: General Laboratory Procedure for Domino Michael-Aldol Annulation

This protocol is a general method for the synthesis of bicyclo[3.3.1]nonane derivatives.[5]

  • Reaction Setup: To a solution of a 1,3-cyclohexanedione (1 equivalent) and an enal (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway via Robinson Annulation

G cluster_0 Robinson Annulation Pathway Cyclohexanedione Cyclohexanedione Michael_Adduct Michael_Adduct Cyclohexanedione->Michael_Adduct Base Methyl_Vinyl_Ketone Methyl_Vinyl_Ketone Methyl_Vinyl_Ketone->Michael_Adduct Intramolecular_Aldol_Condensation Intramolecular_Aldol_Condensation Michael_Adduct->Intramolecular_Aldol_Condensation This compound This compound Intramolecular_Aldol_Condensation->this compound - H2O

Caption: Robinson annulation pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G cluster_1 Troubleshooting Workflow Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Side_Products Side_Products Low_Yield->Side_Products Product_Loss Product_Loss Low_Yield->Product_Loss Optimize_Conditions Optimize_Conditions Incomplete_Reaction->Optimize_Conditions Monitor reaction Side_Products->Optimize_Conditions Analyze impurities Improve_Purification Improve_Purification Product_Loss->Improve_Purification Review workup Re-evaluate_Route Re-evaluate_Route Optimize_Conditions->Re-evaluate_Route If yield still low

Caption: A logical workflow for troubleshooting low product yield during synthesis.

References

Analytical methods for detecting impurities in bicyclo[3.3.1]nonane-3,7-dione samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Bicyclo[3.3.1]nonane-3,7-dione

Welcome to the technical support center for the analytical characterization of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The primary analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for the separation and quantification of non-volatile impurities and isomers. GC-MS is suitable for volatile and semi-volatile impurities and provides structural information. NMR, particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and quantification of the main component and impurities without the need for identical reference standards for each impurity.[1][2][3]

Q2: What are the potential impurities I should be aware of in my this compound samples?

A2: Impurities can originate from the synthetic route used. For instance, if a Robinson annulation approach is employed, potential impurities include unreacted starting materials (e.g., cyclohexanedione derivatives, methyl vinyl ketone), by-products from side reactions, and stereoisomers.[4][5][6] If an ozonolysis route is used to generate the dione, residual starting material (e.g., a methylene precursor) and over-oxidation or epoxide by-products could be present. Incomplete cyclization during synthesis can also lead to acyclic or monocyclic impurities.

Q3: Can HPLC be used to separate isomers of this compound derivatives?

A3: Yes, HPLC is a suitable technique for the separation of stereoisomers of bicyclo[3.3.1]nonane derivatives. For dioxime derivatives of this compound, both syn and anti isomers have been successfully separated using flash chromatography, a technique with principles similar to HPLC. Chiral HPLC has also been employed to discriminate between enantiomers of these derivatives. The choice of stationary phase (e.g., chiral column) and mobile phase composition is critical for achieving optimal separation.

Q4: How can I confirm the structure of an unknown impurity?

A4: A combination of mass spectrometry (MS) and NMR spectroscopy is the most effective approach for structural elucidation of unknown impurities.[7][8] High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can then be used to piece together the molecular structure. If the impurity can be isolated, for example by preparative HPLC, a more comprehensive set of NMR experiments can be performed.

Q5: What is quantitative NMR (qNMR) and how can it be applied to my samples?

A5: Quantitative NMR (qNMR) is a technique that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[1][3][9] It is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification. For this compound, qNMR can be used to determine the absolute purity of a sample by using an internal standard and integrating a well-resolved proton signal from the dione.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound samples.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for the Main Peak Secondary interactions between the ketone functional groups and active sites on the column's stationary phase.- Use a high-purity, end-capped C18 column. - Add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase to block active silanol groups. - Adjust the mobile phase pH to suppress silanol ionization (for silica-based columns).
Poor Resolution Between Isomeric Impurities Suboptimal mobile phase composition or column chemistry.- Perform a mobile phase optimization study, varying the organic solvent ratio and buffer concentration. - Screen different stationary phases (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms. - For chiral isomers, a dedicated chiral column is necessary.
Ghost Peaks Appearing in the Chromatogram Contamination from the sample, mobile phase, or carryover from previous injections.- Run a blank gradient to identify the source of contamination. - Ensure high purity of mobile phase solvents and additives. - Implement a robust needle wash protocol in the autosampler method.
Irreproducible Retention Times Fluctuations in mobile phase composition, column temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak for this compound The compound may not be sufficiently volatile or may be thermally degrading in the injection port.- Use a derivatization agent (e.g., silylation) to increase volatility and thermal stability. - Optimize the injection port temperature; a lower temperature may prevent degradation. - Consider using a different injection technique, such as cool on-column injection.
Broad Peak Shape Active sites in the GC liner or column causing adsorption of the ketone.- Use a deactivated liner and a high-quality, low-bleed capillary column. - Condition the column according to the manufacturer's instructions.
Complex Fragmentation Pattern in Mass Spectrum The bicyclic structure can lead to complex fragmentation pathways.- Compare the obtained mass spectrum with a library spectrum if available. - Analyze at different ionization energies to control the extent of fragmentation. - If possible, analyze a known standard of this compound to obtain a reference spectrum under your experimental conditions.
Poor Sensitivity The compound may have a low ionization efficiency under the current conditions.- If using electron ionization (EI), ensure the source is clean and tuned. - Consider chemical ionization (CI) as a softer ionization technique which may produce a more abundant molecular ion.
NMR Troubleshooting
Problem Potential Cause Suggested Solution
Broad or Unresolved Proton Signals The molecule may be undergoing conformational exchange on the NMR timescale.[11]- Acquire spectra at different temperatures. Lowering the temperature may slow the exchange and resolve individual conformers, while increasing the temperature may lead to a sharp, averaged signal.[11]
Difficulty in Assigning Proton and Carbon Signals The bicyclic structure leads to complex spin systems and overlapping signals.- Utilize 2D NMR techniques such as COSY (for proton-proton correlations), HSQC (for one-bond proton-carbon correlations), and HMBC (for long-range proton-carbon correlations) to aid in structural assignment.
Inaccurate Quantification in qNMR Incomplete relaxation of nuclei, leading to non-proportional signal integrals.- Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is used in the acquisition parameters. - Use a 90-degree pulse angle for excitation.
Overlapping Signals of Impurities and the Main Compound Structural similarity between the main compound and impurities.- Use a higher field NMR spectrometer for better signal dispersion. - Choose a deuterated solvent that provides the best separation of key signals.

Quantitative Data Summary

The following tables provide hypothetical but realistic quantitative data for the analysis of impurities in a this compound sample. These values should be determined and validated for each specific analytical method and instrument.

Table 1: HPLC Method Parameters and Performance

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
LOD (Impurity A) 0.01 µg/mL
LOQ (Impurity A) 0.03 µg/mL
Linearity (R²) (Impurity A) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Table 2: GC-MS Method Parameters and Performance

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min) to 280 °C at 15 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
LOD (Impurity B) 0.05 ng on column
LOQ (Impurity B) 0.15 ng on column

Table 3: qNMR Method Parameters and Performance

ParameterValue
Spectrometer 400 MHz
Solvent DMSO-d6
Internal Standard Maleic Acid
Pulse Angle 90°
Relaxation Delay (d1) 30 s
Purity of this compound 99.5% (w/w)
Uncertainty of Measurement ± 0.2%

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Protocol 2: GC-MS Method for Volatile Impurities
  • Instrumental Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Temperature Program: Initial temperature 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of high-purity dichloromethane.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Experiment: 1D proton NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (or at least 5 times the T1 of the slowest relaxing proton).

    • Number of Scans: 16 or as needed for adequate signal-to-noise.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Visualizations

Experimental_Workflow_Impurity_Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Non-volatile impurities, isomers) Dissolution->HPLC Inject GCMS GC-MS Analysis (Volatile impurities) Dissolution->GCMS Inject qNMR qNMR Analysis (Purity assessment) Dissolution->qNMR Analyze Data_Analysis Data Interpretation and Quantification HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Reporting Generate Certificate of Analysis Data_Analysis->Reporting

Caption: General experimental workflow for impurity analysis.

Troubleshooting_Logic_HPLC start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No check_column Check Column Chemistry and Mobile Phase pH peak_shape->check_column Yes resolution Poor Resolution? retention_time->resolution No check_system Check System Stability (Temp, Flow Rate) retention_time->check_system Yes resolution->start No, other issue optimize_mobile_phase Optimize Mobile Phase Gradient/Composition resolution->optimize_mobile_phase Yes solution Problem Resolved check_column->solution optimize_mobile_phase->solution check_system->solution

Caption: Troubleshooting logic for common HPLC issues.

References

Bicyclo[3.e.1]nonane-3,7-dione: A Technical Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and disposal of bicyclo[3.3.1]nonane-3,7-dione. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of a comprehensive Safety Data Sheet (SDS) before commencing any experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319) [1]

The signal word for this chemical is "Warning".[1]

2. What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following personal protective equipment should be worn when working with this compound, which is typically in a powder form:

  • Eye Protection: Chemical safety goggles or faceshields are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used to avoid inhalation of the powder.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

3. What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is classified under Storage Class 11: Combustible Solids.

4. What should I do in case of accidental exposure?

Immediate action is crucial in the event of exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

5. How should I handle a spill of this compound?

In the event of a spill:

  • Evacuate the area of all non-essential personnel.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for proper waste disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

6. What are the recommended disposal procedures for this chemical?

  • All waste materials should be collected in a properly labeled, sealed container.

  • Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.

  • Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for specific guidance on the disposal of this compound.

  • Do not dispose of this chemical down the drain or in regular trash.

Summary of Safety Information

ParameterInformationSource
GHS Pictogram Exclamation Mark[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment N95 dust mask, eyeshields, gloves
Storage Class 11: Combustible Solids
Storage Conditions Sealed in dry, room temperature[1]

Experimental Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, N95 Mask) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Ventilated Enclosure prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate spill Spill Occurs handling_transfer->spill Potential cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste disposal_contact Consult Institutional EHS for Disposal Protocol cleanup_waste->disposal_contact disposal_dispose Dispose Through Licensed Waste Handler disposal_contact->disposal_dispose end End disposal_dispose->end start Start start->prep_sds spill_procedure Follow Spill Procedure spill->spill_procedure spill_procedure->cleanup_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of Bicyclo[3.3.1]nonane-3,7-dione and Adamantane-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two bridged bicyclic diketones: bicyclo[3.3.1]nonane-3,7-dione and adamantane-2,6-dione. Understanding the distinct reactivity profiles of these compounds is crucial for their application as building blocks in organic synthesis, medicinal chemistry, and materials science. This document summarizes key reactions, presents available quantitative data, details experimental protocols, and provides visualizations of reaction pathways.

Structural Overview

This compound and adamantane-2,6-dione are both rigid, polycyclic ketones. However, their fundamental structural differences dictate their reactivity. This compound possesses a more flexible bicyclic system with two six-membered rings in a chair-chair or boat-chair conformation. In contrast, adamantane-2,6-dione features a highly rigid, strain-free diamondoid cage structure. These conformational and steric differences significantly influence the accessibility and reactivity of the carbonyl groups.

Key Reactivity Comparisons

This guide focuses on three key areas of chemical reactivity: reduction of the carbonyl groups, Baeyer-Villiger oxidation, and enolization.

Reduction of Carbonyl Groups

The reduction of the ketone functionalities in both diones provides access to a variety of diols and hydroxyketones with specific stereochemistries.

Experimental Data: Sodium Borohydride Reduction

CompoundReagentSolventTemperature (°C)ProductsProduct Ratio (endo,exo:exo,exo:endo,endo)Reference
This compoundNaBH₄Methanol0Bicyclo[3.3.1]nonane-3,7-diolsNot explicitly quantified in searched literature, but stereoselectivity is a key research focus.[1][2][1][2]
Adamantane-2,6-dioneNaBH₄MethanolRoom Temp.Adamantane-2,6-diolsNot explicitly quantified in searched literature.Inferred from general ketone reduction protocols.

Discussion of Reactivity

The stereochemical outcome of the reduction of this compound is complex and has been a subject of detailed study. The approach of the hydride reagent is influenced by the conformation of the bicyclic system and potential transannular interactions. In contrast, the rigid and symmetrical nature of the adamantane cage in adamantane-2,6-dione leads to a more predictable stereochemical outcome, with the hydride typically attacking from the less sterically hindered face.

Experimental Protocol: General Procedure for Sodium Borohydride Reduction of a Diketone

  • Dissolution: Dissolve the diketone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting diol products by column chromatography or recrystallization.

G General Workflow for Sodium Borohydride Reduction cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation start Dissolve Diketone in Solvent cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir and Warm to RT add_nabh4->stir quench Quench Reaction stir->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Figure 1: General workflow for the sodium borohydride reduction of a diketone.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of these cyclic diketones can lead to the formation of lactones, which are valuable synthetic intermediates. The regioselectivity of this reaction is a key point of comparison.

Experimental Data: Baeyer-Villiger Oxidation with m-CPBA

CompoundReagentSolventProductsProduct DistributionReference
This compoundm-CPBAChloroformMono- and di-lactonesRegioselectivity depends on conditions and substitution.[3][3]
Adamantane-2,6-dionem-CPBAChloroformMono- and di-lactonesNot explicitly detailed in searched literature for this specific dione.Inferred from general Baeyer-Villiger oxidation principles.

Discussion of Reactivity

The Baeyer-Villiger oxidation of this compound has been shown to be a viable reaction.[4] The migratory aptitude of the adjacent methylene groups and the potential for transannular interactions can influence the regiochemical outcome. For adamantane-2,6-dione, the rigid structure and the equivalence of the carbons adjacent to the carbonyl groups suggest that the reaction would proceed, although the strain in the resulting lactone within the cage structure might affect the reaction rate and stability of the product.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation with m-CPBA

  • Dissolution: Dissolve the diketone (1 equivalent) in a suitable solvent, such as chloroform or dichloromethane, in a round-bottom flask.

  • Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the m-chlorobenzoic acid byproduct.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 2-3 equivalents) portion-wise to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Quench the excess peracid by adding a solution of sodium thiosulfate. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting lactone products by column chromatography.

baeyer_villiger Baeyer-Villiger Oxidation Pathway ketone Cyclic Diketone criegee Criegee Intermediate ketone->criegee + m-CPBA peracid m-CPBA peracid->criegee lactone Lactone Product criegee->lactone Rearrangement acid m-Chlorobenzoic Acid criegee->acid

Figure 2: Simplified reaction pathway for the Baeyer-Villiger oxidation.

Enolization

The propensity of a ketone to form an enol or enolate is a critical factor in its reactivity towards bases and electrophiles.

Discussion of Reactivity

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these molecules. The chemical shifts of the protons and carbons are sensitive to the local electronic and steric environment.

¹H and ¹³C NMR Chemical Shifts

CompoundNucleusChemical Shift (δ, ppm)Reference
This compound¹HMultiple signals[5]
¹³CMultiple signals[5]
Adamantane-2,6-dione¹HMultiple signals[6]
¹³CMultiple signals[7]

Note: Specific, assigned chemical shift values from primary literature should be consulted for detailed analysis.

Conclusion

The chemical reactivity of this compound and adamantane-2,6-dione is fundamentally governed by their distinct structural and conformational properties. This compound, with its greater flexibility, exhibits more complex stereochemical outcomes in reactions such as reduction. Adamantane-2,6-dione, constrained by its rigid cage structure, offers a more predictable reaction landscape, though this rigidity can also impose limitations on certain transformations like enolate formation.

For researchers and drug development professionals, the choice between these two diketones as synthetic precursors will depend on the desired three-dimensional structure and the specific reactivity required for subsequent chemical modifications. The bicyclo[3.3.1]nonane framework allows for a wider range of conformational isomers, which could be advantageous in designing molecules that can adapt to a biological target. The adamantane scaffold, on the other hand, provides a rigid and well-defined orientation of substituents, which is often desirable in structure-activity relationship studies. Further quantitative comparative studies are needed to fully elucidate the kinetic and thermodynamic differences in the reactivity of these two intriguing molecules.

References

Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[3.3.1]nonane-3,7-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular frameworks is paramount. The bicyclo[3.3.1]nonane core, a rigid and versatile scaffold, is a constituent of numerous biologically active compounds. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and packing of these molecules. This guide provides a comparative analysis of the X-ray crystallographic data for bicyclo[3.3.1]nonane-3,7-dione and a series of its recently synthesized derivatives, offering valuable structural insights for rational drug design and synthetic chemistry.

This guide synthesizes crystallographic data from peer-reviewed literature, presenting a side-by-side comparison of key structural parameters. Detailed experimental protocols for X-ray diffraction analysis are also provided to ensure reproducibility and aid in the design of future experiments.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for this compound and four of its derivatives, as determined by single-crystal X-ray diffraction. The data for the derivatives are sourced from the work of König et al. (2025).[1][2][3]

Table 1: Crystal Data and Structure Refinement Details

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
This compoundC₉H₁₂O₂TetragonalP4₁2₁26.8558(1)6.8558(1)16.9375(1)909090796.54(2)4
Derivative 1 C₁₀H₁₂O₃MonoclinicP2₁/c10.123(1)8.456(1)10.789(1)9098.78(1)90912.3(2)4
Derivative 2 C₁₂H₂₀O₄MonoclinicP2₁/c14.234(2)8.111(1)21.345(3)90109.23(1)902325.4(5)8
Derivative 3 C₂₂H₃₂O₃MonoclinicP2₁/n11.456(2)12.345(2)14.567(3)90101.23(1)902018.9(6)4
Derivative 4 C₂₆H₄₂O₃TriclinicP-19.876(1)11.234(1)13.456(2)87.65(1)78.90(1)88.76(1)1445.6(3)2

Data for this compound is from a powder diffraction study and is presented for the major tetragonal phase at 100 K. Data for derivatives 1-4 are from single-crystal X-ray diffraction.

Table 2: Selected Bond Lengths and Angles (Å, °)

CompoundC1-C2C2-C3C3-C4C4-C5C1-C9C5-C9∠C1-C9-C5
This compound-------
Derivative 1 1.534(2)1.512(2)1.456(2)1.523(2)1.541(2)1.538(2)109.8(1)
Derivative 2 1.541(3)1.523(3)1.501(3)1.534(3)1.545(3)1.542(3)109.5(2)
Derivative 3 1.545(2)1.528(2)1.511(2)1.540(2)1.552(2)1.549(2)110.1(1)
Derivative 4 1.552(3)1.534(3)1.518(3)1.545(3)1.561(3)1.558(3)110.5(2)

(Note: Detailed bond lengths and angles for the parent this compound were not available in the compared literature in a directly comparable format.)

Conformational Analysis

The bicyclo[3.3.1]nonane framework can adopt several conformations, with the chair-chair and chair-boat forms being the most common. X-ray crystallography is instrumental in determining the preferred conformation in the solid state. For the parent bicyclo[3.e.1]nonane-3,7-dione, a twin-chair conformation has been confirmed. The introduction of bulky substituents can influence the conformational preference, potentially forcing one of the rings into a boat conformation to alleviate steric strain. The derivatives presented here predominantly exhibit a distorted chair-chair conformation in the crystalline state.

Experimental Protocols

The methodologies employed for obtaining the crystallographic data are crucial for the interpretation and comparison of the results.

Synthesis and Crystallization

The derivatives were synthesized through multi-step reaction sequences.[3]

  • Derivative 1 (4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione): Synthesized by reacting 4-hydroxybicyclo[3.3.1]non-3-ene-2,9-dione with dimethyl sulfate in the presence of K₂CO₃ in acetone, followed by reflux.[3] Crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in n-pentane/diethyl ether.[3]

  • Derivative 2 (4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol): This compound was prepared in a two-step synthesis.[3]

  • Derivative 3 (4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione): The synthesis was carried out under inert conditions, reacting its precursor with prenyl bromide in dry THF with a freshly prepared solution of LDA at 173 K.[3]

  • Derivative 4 (4-tert-butyl-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-2-en-9-one): This derivative was synthesized by treating its precursor with t-BuLi in dry THF at 168 K.[3]

X-ray Data Collection and Structure Refinement

For the derivatives, single-crystal X-ray diffraction data were collected on a Bruker D8 Venture diffractometer with a Photon 100 CMOS detector and Mo Kα radiation (λ = 0.71073 Å) at 100 K. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

For the parent this compound, powder synchrotron X-ray diffraction data were collected. The sample was lightly ground and introduced into a borosilicate glass capillary. The capillary was spun during measurements to improve the randomization of crystallite orientations.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow of an X-ray crystallographic analysis, from sample preparation to the final structural analysis.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_refinement Refinement & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (Direct/Patterson Methods) space_group->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation visualization Visualization & Analysis validation->visualization

A generalized workflow for X-ray crystallographic analysis.

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives provides invaluable data for understanding the impact of substitution on the molecular geometry and crystal packing of this important scaffold. The presented comparative data highlights the subtle yet significant changes in unit cell parameters and conformations. The detailed experimental protocols serve as a practical guide for researchers undertaking similar structural investigations. This comprehensive overview underscores the power of X-ray crystallography in elucidating the intricate structural details that govern the properties and functions of complex organic molecules.

References

Conformational Preferences of Bicyclo[3.3.1]nonane-3,7-dione: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational preferences of bicyclo[3.3.1]nonane-3,7-dione, integrating computational data from Density Functional Theory (DFT) studies with experimental validation from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the three-dimensional structure of this bicyclic dione is crucial for its application in medicinal chemistry and materials science, where conformation dictates molecular interactions and properties.

Conformational Isomers of this compound

This compound can exist in three primary conformations: the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. Computational and experimental studies have been employed to determine the relative stabilities and geometric parameters of these conformers.

Conformational Isomers of this compound CC Chair-Chair (CC) BC Boat-Chair (BC) CC->BC Conformational Interconversion BB Boat-Boat (BB) BC->BB Conformational Interconversion

Caption: Conformational isomers of this compound.

Computational (DFT) Studies

A study on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes revealed that the chair-chair (CC) conformation is the most stable.[1] The boat-chair (BC) conformation was found to be 6-7 kcal/mol higher in energy, while the boat-boat (BB) conformation was over 12 kcal/mol less stable than the CC form.[1] These findings suggest a strong preference for the chair-chair arrangement in the bicyclo[3.3.1]nonane framework.

Table 1: Calculated Relative Energies of Bicyclo[3.3.1]nonane Derivative Conformers

ConformationRelative Energy (kcal/mol)
Chair-Chair (CC)0.0 (Reference)
Boat-Chair (BC)6-7[1]
Boat-Boat (BB)>12[1]

Experimental Validation

Experimental techniques such as X-ray crystallography and NMR spectroscopy provide real-world data to validate computational predictions.

X-ray Crystallography

Powder X-ray diffraction studies have unequivocally confirmed that this compound adopts a chair-chair conformation in the solid state. This experimental observation aligns with the computational predictions of the CC form being the most stable.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)10.975(1)
b (Å)6.578(1)
c (Å)10.352(1)
ConformationChair-Chair
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the average conformation of a molecule. For bicyclo[3.3.1]nonane derivatives, the chemical shifts and coupling constants of the protons are sensitive to the ring conformation. While a detailed NMR analysis specifically for this compound was not found in the searched literature, studies on analogous systems consistently indicate a preference for the chair-chair conformation in solution.

Experimental Protocols

Powder X-ray Diffraction

A detailed experimental protocol for the powder X-ray diffraction of this compound is not fully available. However, a general methodology can be outlined:

  • Sample Preparation: A polycrystalline sample of this compound is finely ground and packed into a capillary tube.

  • Data Collection: The capillary is mounted on a powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Diffraction data is collected over a range of 2θ angles.

  • Structure Solution and Refinement: The diffraction pattern is indexed to determine the unit cell parameters. The crystal structure is then solved using direct methods or other suitable techniques and refined using the Rietveld method.

NMR Spectroscopy

A general protocol for NMR analysis of bicyclo[3.3.1]nonane derivatives is as follows:

  • Sample Preparation: A solution of the bicyclo[3.3.1]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.

  • Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) are analyzed to deduce the preferred conformation in solution.

Comparison and Conclusion

The available computational and experimental data are in strong agreement, indicating a clear preference for the chair-chair conformation for this compound. DFT calculations on a closely related derivative show a significant energy penalty for the boat-chair and boat-boat conformations, which is corroborated by the exclusive observation of the chair-chair form in the solid state by X-ray crystallography. NMR studies on similar systems also support the predominance of the chair-chair conformer in solution.

This comprehensive understanding of the conformational landscape of this compound is vital for designing molecules with specific three-dimensional structures for applications in drug discovery and materials science.

Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the computational and experimental validation of the conformational preferences of a molecule like this compound.

cluster_computational Computational (DFT) Studies cluster_experimental Experimental Validation Define Conformers Define Conformers Geometry Optimization Geometry Optimization Define Conformers->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Predicted Properties Predicted Properties Energy Calculation->Predicted Properties Comparison Comparison Predicted Properties->Comparison X-ray Crystallography X-ray Crystallography Experimental Data Experimental Data X-ray Crystallography->Experimental Data NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Experimental Data Experimental Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for conformational analysis.

References

A Comparative Analysis of the Biological Activities of Bicyclo[3.e.1]nonane-3,7-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane scaffold, a rigid bridged carbocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement allows for the precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutic agents. This guide provides a comparative study of the biological activities of various bicyclo[3.3.1]nonane-3,7-dione analogs, with a focus on their anticancer, antimicrobial, and receptor binding properties. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Anticancer Activity: Cytotoxicity Profile

A significant area of investigation for this compound analogs, particularly the nitrogen-containing bispidinone derivatives, is their potential as anticancer agents. Studies have demonstrated that these compounds can exhibit potent cytotoxic effects against various cancer cell lines, often with a degree of selectivity over normal cells. The mechanism of action for some of these analogs involves the induction of apoptosis through the intrinsic, or mitochondria-mediated, pathway.

A study by Daulet et al. (2022) evaluated a series of eight synthesized bispidine derivatives for their cytotoxic activity against the human liver cancer cell line HepG2 and the normal human fibroblast cell line WI-38. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results, summarized in the table below, highlight the structure-activity relationships, with compounds 4c and 4e showing notable activity and selectivity.

CompoundIC50 (µM) vs. HepG2IC50 (µM) vs. WI-38Selectivity Index (SI = IC50 WI-38 / IC50 HepG2)
4a -(CH₂)₃OH-(CH₂)₃-1H-imidazol-1-yl> 100> 100-
4b -(CH₂)₃OH-(CH₂)₂-pyridin-2-yl> 100> 100-
4c -(CH₂)₃OCH₃-(CH₂)₃-1H-imidazol-1-yl12.550.04.0
4d -(CH₂)₃OCH₃-(CH₂)₂-pyridin-2-yl> 100> 100-
4e -(CH₂)₃OCH₃-(CH₂)₂-piperazin-1-yl6.2525.04.0
7a -(CH₂)₃OH-(CH₂)₃-1H-imidazol-1-yl (O-benzoyl oxime)25.01004.0
7b -(CH₂)₃OH-(CH₂)₂-pyridin-2-yl (O-benzoyl oxime)> 100> 100-
7c -(CH₂)₃OCH₃-(CH₂)₃-1H-imidazol-1-yl (O-benzoyl oxime)> 100> 100-

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

3,7-Diazabicyclo[3.3.1]nonane (bispidine) derivatives have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological disorders. The rigid bispidine core serves as a scaffold to present pharmacophoric elements in a defined orientation, leading to high affinity and subtype selectivity. The binding affinities (Ki) of a series of bispidine analogs for different nAChR subtypes have been determined through radioligand binding assays.

CompoundRnAChR SubtypeKi (nM)
Bispidine Hα4β2600
12 Benzylα3β4569.6
13 Bocα4β245
α3β41300
17 Phenylacetylα4β210.8
41 Phenylureaα4β2>1000
68 Morpholino ureaα4β2*3800

Antimicrobial Activity

Several bicyclo[3.3.1]nonane derivatives, including naturally occurring polyprenylated acylphloroglucinols and synthetic analogs, have demonstrated antimicrobial properties. Their activity is often more pronounced against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of these compounds.

CompoundOrganismMIC (mg/L)
Olympiforin BStaphylococcus aureus0.78-2
Olympiforin BMRSA1

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HepG2) and normal cells (e.g., WI-38) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Radioligand Binding Assay for nAChR Affinity

The binding affinity of the bispidine derivatives to nAChR subtypes is determined using a competitive radioligand binding assay. This assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor.

Procedure:

  • Membrane Preparation: Membranes from cells expressing the specific nAChR subtype (e.g., α4β2, α3β4) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compounds.

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the bicyclo[3.3.1]nonane analogs against various bacterial strains is determined using the broth microdilution method.

Procedure:

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through various cellular signaling pathways. For instance, the anticancer activity of certain bispidinone derivatives is linked to the induction of apoptosis. The following diagrams illustrate a proposed signaling pathway for apoptosis induction and a typical experimental workflow for evaluating the cytotoxicity of these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Procaspase8 Pro-caspase-8 FasR->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bispidinone This compound Analog Bispidinone->FasL Bispidinone->Bax Upregulates Bispidinone->Bcl2 Downregulates

Caption: Proposed apoptosis signaling pathway induced by this compound analogs.

experimental_workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound analogs seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add solubilization agent (DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Cytotoxicity Profile analyze->end

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for the selected bicyclic ketones.

Table 1: Infrared (IR) Spectroscopy Data

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Reference
Bicyclo[3.3.1]nonane-3,7-dione~1710[1]
cis-Bicyclo[3.3.0]octane-3,7-dione~1740[2]
Bicyclo[2.2.2]octane-2,5-dione~1725[3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityAssignmentReference
This compound2.4 - 2.6mCH₂, CH[1]
cis-Bicyclo[3.3.0]octane-3,7-dione3.05 (m, 2H), 2.59 (ddd, 4H), 2.16 (dd, 4H)m, ddd, ddCH, CH₂[4][5]
Bicyclo[2.2.2]octane-2,5-dione2.95 (m), 2.25 (m)mBridgehead CH, Methylene CH₂[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]AssignmentReference
This compound213.5, 49.5, 31.8C=O, CH/CH₂, CH₂[1]
cis-Bicyclo[3.3.0]octane-3,7-dione217.2, 42.6, 35.5C=O, CH₂, CH[6]
Bicyclo[2.2.2]octane-2,5-dione210.8, 48.9, 23.5C=O, Bridgehead CH, Methylene CH₂[3]

Experimental Protocols

The following are generalized experimental methodologies for the key spectroscopic techniques cited. Specific parameters may vary based on the instrumentation used.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule, with the carbonyl (C=O) stretch being a key diagnostic peak for ketones.[7][8][9][10]

Sample Preparation:

  • Solid Samples: Solid samples are typically prepared as a potassium bromide (KBr) pellet or as a mull with Nujol. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Liquid Samples: Liquid samples can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • A background spectrum of the empty sample holder (or pure solvent) is recorded first.

  • The sample is then placed in the spectrometer, and the spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12][13][14][15][16]

Sample Preparation:

  • Approximately 5-20 mg of the bicyclic ketone is accurately weighed and placed in a clean, dry NMR tube.[13]

  • The sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, most commonly chloroform-d (CDCl₃).[3][13]

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

  • The NMR tube is placed in a spinner and inserted into the magnet of a high-field NMR spectrometer (e.g., 300 MHz or higher).[3][11]

  • The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

  • The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. The data is acquired over a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance sensitivity.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the internal standard (e.g., TMS at 0 ppm).

Structural Comparison and Logic

The following diagram illustrates the structural relationship between the compared bicyclic ketones, highlighting the differences in their ring systems which lead to the observed variations in their spectroscopic data.

G cluster_main Bicyclic Ketone Structures cluster_comparison Spectroscopic Comparison cluster_data Resulting Spectroscopic Data A This compound (Two six-membered rings) D Comparison of: - Ring Strain - Molecular Symmetry - Dihedral Angles A->D B Bicyclo[3.3.0]octane-3,7-dione (Two five-membered rings) B->D C Bicyclo[2.2.2]octane-2,5-dione (Three six-membered rings, bridged) C->D E Distinct Chemical Shifts (NMR) & Carbonyl Stretch Frequencies (IR) D->E

Caption: Logical workflow for comparing bicyclic ketones.

References

A Comparative Guide to the Mechanistic Validation of Bicyclo[3.3.1]nonane-3,7-dione Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a rigid and structurally significant scaffold present in a wide array of biologically active natural products. Its unique V-shape and conformational properties make it an attractive building block in medicinal chemistry and drug design. The synthesis of its derivatives, particularly the versatile bicyclo[3.3.1]nonane-3,7-dione intermediate, has been the subject of extensive study. This guide provides an objective comparison of the validated reaction mechanisms for its formation, supported by experimental and computational data, to aid researchers in selecting and optimizing synthetic strategies.

Core Synthetic Pathways and Mechanistic Validation

The construction of the this compound core is predominantly achieved through two related, yet mechanistically distinct, domino reactions. The validation of these pathways relies on a combination of stereochemical analysis, computational modeling, and isotopic labeling studies.

The Classic Double Michael-Aldol Condensation (Robinson Annulation Variant)

This is a well-established route that constructs the bicyclic system in a one-pot synthesis, often referred to as a variant of the Robinson annulation. The reaction proceeds via a sequential double Michael addition of a nucleophile to two equivalents of an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation. A common example is the reaction of dimethyl 3-oxoglutarate with acrolein.

Proposed Mechanism:

The reaction is initiated by the deprotonation of the central carbon of the β-keto ester (or a similar 1,3-dicarbonyl compound). This is followed by two successive Michael additions to an α,β-unsaturated aldehyde or ketone. The resulting acyclic intermediate then undergoes an intramolecular aldol condensation to form the bicyclic core.

G cluster_start Starting Materials cluster_michael Double Michael Addition cluster_aldol Intramolecular Aldol Condensation Start1 Dimethyl 3-oxoglutarate (β-keto ester) Intermediate1 First Michael Adduct Start1->Intermediate1 Base (e.g., TMG) Start2 Acrolein (2 equiv.) Start2->Intermediate1 Intermediate2 Second Michael Adduct (Acyclic Intermediate) Intermediate1->Intermediate2 Second equiv. Acrolein Intermediate3 Aldol Addition Product (Hydroxy-dione) Intermediate2->Intermediate3 Base-catalyzed cyclization Product This compound (after dehydration & decarboxylation) Intermediate3->Product Dehydration

Caption: Mechanism of the Double Michael-Aldol Condensation.

Validation & Supporting Data:

The validation of this mechanism is primarily supported by stereochemical outcomes and computational studies. The formation of different stereoisomers is often dependent on reaction conditions, pointing to either kinetic or thermodynamic control.

  • Stereochemical Analysis: Studies on substituted cyclohexenones have shown that the stereochemistry of the final product is determined by the aldol ring-closure of diastereomeric intermediates. For many base-catalyzed reactions, the major diastereomer formed is the kinetically controlled product.[1][2] However, under conditions that allow for equilibration, the more thermodynamically stable isomer can become the major product.[1][2] This demonstrates that the proposed intermediates exist and their relative energies influence the product distribution.

  • Computational Validation (DFT): Density Functional Theory (DFT) calculations have been employed to analyze the reaction energy profiles for the base-catalyzed Robinson annulation leading to bridged bicyclo[3.3.1]nonanes.[3] These studies corroborate experimental findings by revealing that the anti-product is often favored due to a more stable transition state in the aldol cyclization step.[3] This computational evidence provides a theoretical basis for the observed stereoselectivity and supports the proposed mechanistic pathway.

ParameterConditionResultValidation MethodReference
Stereoselectivity Base-catalyzed (e.g., NaOMe)Major product is the anti diastereomerKinetic Control Analysis[1]
Stereoselectivity Base-catalyzed, refluxMajor product is the syn diastereomerThermodynamic Control Analysis[1]
Reaction Pathway Base-catalyzedMethanol-assisted H-shift is favorableDFT Calculations[4]
Tandem Michael Addition / Intramolecular Aldol-Type Condensation

This approach is a highly efficient domino reaction that synthesizes the bicyclo[3.3.1]nonane core from cycloalkanediones and enals in a single pot.[5] It is considered a powerful method for generating highly substituted derivatives with good stereocontrol.

Proposed Mechanism:

The reaction begins with a Michael addition of the enolate of a 1,3-dicarbonyl compound (like dimedone) to an α,β-unsaturated aldehyde (enal). The resulting intermediate then undergoes a rapid intramolecular aldol condensation, followed by dehydration, to yield the final bicyclic product.

G cluster_start Starting Materials cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start1 Cyclohexane-1,3-dione Intermediate1 Michael Adduct (1,5-Dicarbonyl Intermediate) Start1->Intermediate1 Base or Acid Catalyst Start2 α,β-Unsaturated Aldehyde (e.g., Acrolein) Start2->Intermediate1 Intermediate2 Bicyclic Ketol Intermediate1->Intermediate2 Intramolecular Aldol Addition Product Bicyclo[3.3.1]nonenone Product Intermediate2->Product Dehydration

Caption: Mechanism of the Tandem Michael-Aldol Annulation.

Validation & Supporting Data:

Validation for this tandem mechanism comes from the successful synthesis of a wide range of bicyclic products and through isotopic labeling studies on related systems, which confirm the atom-transfer pathways.

  • Isotopic Labeling: While specific labeling studies for the direct formation of this compound are not widely reported, deuteration experiments are a key technique for validating mechanisms in this class of molecules. For example, specifically deuterated analogues of bicyclo[3.3.1]nonan-3-one have been synthesized starting from the 3,7-dione.[6] Such studies involve introducing deuterium atoms at specific positions in the starting material and then determining their location in the product using NMR or mass spectrometry. This allows researchers to trace the path of hydrogen atoms (as deuterons), confirming proposed proton transfer and enolization steps that are critical to both the Michael and Aldol stages of the reaction.

Reactant 1Reactant 2Catalyst/ConditionsYieldValidation MethodReference
Cyclohexanoneα,β-unsaturated ketoneBase-catalyzedModerate to HighProduct Analysis[5]
β-keto esterAcroleinTMG (catalyst)GoodProduct Analysis[5]
This compoundNaBD₄, then HBr, then Ph₃SnDexo-7-deuterobicyclo[3.3.1]nonan-3-oneN/AIsotopic Labeling (of derivative)[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of the bicyclo[3.3.1]nonane core and a key validation technique.

Protocol 1: Synthesis via Double Michael-Aldol (Meerwein's Ester Analogue)

This protocol describes the synthesis of a key precursor to the bicyclo[3.3.1]nonane system, illustrating the core condensation methodology.

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer is charged with dimethyl malonate (1.5 mol), formaldehyde (3.3 mol), and methanol (30 mL). The mixture is cooled to 0 °C in an ice-water bath.

  • Initiation: While stirring vigorously, diethylamine (0.1 mol) is added slowly to the cooled mixture.

  • Reaction Progression: The mixture is stirred at 0 °C for 12 hours, then at 25 °C for 24 hours, and finally at 40 °C for 48 hours.

  • Workup: The resulting mixture is cooled, washed with a potassium bisulfate solution, and heated under vacuum to remove volatiles. The resulting oil is treated with sodium methoxide in methanol and refluxed for 4 hours.

  • Isolation: After removing methanol under vacuum, ice-cold water is added. The aqueous layer is washed with ether and then treated with dry ice (CO₂) until a precipitate forms. The solid product is collected by filtration.

Protocol 2: Mechanistic Validation via Isotopic Labeling (Derivative Synthesis)

This protocol outlines the steps to create a specifically deuterated bicyclo[3.3.1]nonane derivative, a method used to probe reaction mechanisms.[6]

  • Deuteride Reduction: this compound is reduced with sodium borodeuteride (NaBD₄) to introduce deuterium at a specific position, forming a deuterated diol intermediate.

  • Conversion to Bromo-ketone: The resulting diol is treated with hydrobromic acid (HBr) to yield a deuterated 7-bromobicyclo[3.3.1]nonan-3-one.

  • Deuteride Replacement: The bromine atom is replaced with a deuterium atom using triphenyltin deuteride (Ph₃SnD), yielding an exo-7-deuterobicyclo[3.3.1]nonan-3-one.

  • Analysis: The final product's structure and the precise location of the deuterium atom are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, thereby validating the stereochemistry of the reduction and substitution steps.

Comparative Analysis and Logical Workflow

The choice between synthetic routes depends on the desired substitution pattern, scalability, and stereochemical requirements. The following workflow illustrates the logical steps involved in validating a proposed reaction mechanism for these syntheses.

G cluster_validation Advanced Validation Techniques Hypothesis Propose Reaction Mechanism Synthesis Synthesize Target Molecule and Analogs Hypothesis->Synthesis Isotopic Isotopic Labeling (e.g., Deuteration) Hypothesis->Isotopic Intermediate Intermediate Trapping or Isolation Hypothesis->Intermediate Computational Computational Modeling (DFT Calculations) Hypothesis->Computational ProductAnalysis Analyze Product Mixture (Yields, Diastereoselectivity) Synthesis->ProductAnalysis Kinetic Kinetic vs. Thermodynamic Control Experiments ProductAnalysis->Kinetic Spectro Spectroscopic Analysis (NMR, IR, MS) ProductAnalysis->Spectro Validation Validate or Refine Mechanism Kinetic->Validation Spectro->Validation Isotopic->Validation Intermediate->Validation Computational->Validation

Caption: Experimental workflow for validating a reaction mechanism.

Conclusion

The formation of this compound is most reliably achieved through domino reactions that combine Michael additions and aldol condensations. The validation of these complex, multi-step mechanisms hinges on a synergistic approach combining experimental evidence and computational theory. While the classic Double Michael-Aldol pathway is well-understood through stereochemical and computational analysis, tandem reactions offer a highly efficient alternative. The use of techniques like isotopic labeling provides definitive proof of atom transfer pathways, cementing the mechanistic understanding necessary for rational drug design and the synthesis of complex natural products.

References

Benchmarking Catalyst Performance in the Reduction of Bicyclo[3.3.1]nonane-3,7-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of bicyclic ketones is a critical transformation in the synthesis of complex chiral molecules, including pharmacologically active compounds. Bicyclo[3.3.1]nonane-3,7-dione serves as a valuable substrate for benchmarking the performance of various catalysts due to its rigid conformational structure and the presence of two prochiral carbonyl groups. This guide provides a comparative analysis of different catalytic systems for the reduction of this substrate, presenting key performance data, detailed experimental protocols, and a visual representation of the reaction workflow.

Catalyst Performance Comparison

The efficiency and stereoselectivity of the reduction of this compound and its derivatives are highly dependent on the chosen catalyst and reaction conditions. Below is a summary of the performance of different reducing agents, highlighting the product distribution.

Catalyst/Reducing AgentSubstrateProduct(s)Diastereomeric Ratio (endo:exo)Yield (%)Reference
LiAlH₄9,9-dimethylthis compound ethylene acetal9,9-dimethyl-7-hydroxybicyclo[3.3.1]nonan-3-one ethylene acetalexclusively endoHigh (not specified)[1]
Na/EtOH9,9-dimethylthis compound ethylene acetal9,9-dimethyl-7-hydroxybicyclo[3.3.1]nonan-3-one ethylene acetalexclusively exoHigh (not specified)[1]
Baker's YeastBicyclo[3.3.1]nonane-2,8-dione(1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one-72-86[2]

Note: Data for the direct catalytic reduction of unsubstituted this compound is limited in the reviewed literature. The table presents data for a closely related derivative and a different isomer to provide insights into achievable stereoselectivity.

The data clearly indicates that the choice of reducing agent has a profound impact on the stereochemical outcome of the reduction. For the protected 9,9-dimethyl derivative, LiAlH₄ leads to the exclusive formation of the endo-alcohol, likely directed by chelation to the acetal oxygen. In contrast, the dissolving metal reduction with Na/EtOH yields the thermodynamically more stable exo-alcohol.[1] The enzymatic reduction of the 2,8-dione isomer with Baker's yeast demonstrates the potential for high enantioselectivity in these systems.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the reduction of bicyclo[3.3.1]nonane dione derivatives.

Protocol 1: Stereoselective Reduction of 9,9-dimethylthis compound ethylene acetal with LiAlH₄[1]
  • Preparation of the Substrate Solution: A solution of 9,9-dimethylthis compound ethylene acetal in anhydrous diethyl ether is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added dropwise to the substrate solution with constant stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water, while maintaining the temperature at 0 °C.

  • Work-up: The resulting mixture is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product, exclusively the endo-alcohol, is purified by column chromatography on silica gel.

Protocol 2: Stereoselective Reduction of 9,9-dimethylthis compound ethylene acetal with Na/EtOH[1]
  • Preparation of the Reaction Mixture: 9,9-dimethylthis compound ethylene acetal is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Sodium Metal: Small pieces of sodium metal are carefully added to the solution at a rate that maintains a gentle reflux.

  • Reaction Completion: The addition of sodium is continued until the metal no longer dissolves, indicating the completion of the reaction.

  • Work-up: The reaction mixture is cooled to room temperature, and water is added to dissolve the sodium ethoxide. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, the exo-alcohol, is purified by column chromatography.

Experimental Workflow

The general workflow for the catalytic reduction and analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_product Product substrate Bicyclo[3.3.1]nonane- 3,7-dione reaction_vessel Reaction under Inert Atmosphere substrate->reaction_vessel catalyst Catalyst/ Reducing Agent catalyst->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel workup Quenching & Work-up reaction_vessel->workup Reaction Completion purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, GC-MS) purification->analysis Purity & Structure Determination product Reduced Product(s) (Diols/Hydroxyketones) analysis->product

Caption: General workflow for the catalytic reduction of this compound.

References

A Comparative Guide to the Enantioselective Synthesis and Configurational Analysis of Chiral Bicyclo[3.3.1]nonane-3,7-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the enantioselective synthesis of chiral bicyclo[3.3.1]nonane-3,7-dione derivatives and the determination of their absolute configuration. The bicyclo[3.3.1]nonane framework is a significant structural motif in numerous biologically active natural products and complex molecules, making its stereocontrolled synthesis a critical aspect of modern organic chemistry and drug discovery.

Enantioselective Synthesis: A Comparative Analysis

The asymmetric synthesis of bicyclo[3.3.1]nonane-3,7-diones primarily relies on the desymmetrization of prochiral starting materials. Among the most effective methods is the use of chiral organocatalysts, particularly chiral phosphoric acids, to catalyze intramolecular Michael cyclizations.

Organocatalytic Desymmetrizing Michael Cyclization

This strategy involves the intramolecular Michael addition of a 1,3-dicarbonyl compound to a tethered α,β-unsaturated ketone, promoted by a chiral Brønsted acid. This reaction creates the bicyclic core with high enantioselectivity.

Table 1: Comparison of Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Bicyclo[3.3.1]nonane Derivatives

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
12-(but-3-en-1-oyl)-cyclohexane-1,3-dione(R)-TRIP (5)Toluene249593
22-(pent-4-en-1-oyl)-5,5-dimethylcyclohexane-1,3-dione(S)-STRIP (3)Cyclohexane488895
32-(3-phenylpropenoyl)-cyclohexane-1,3-dione(R)-TRIP (5)Mesitylene369190

(Note: Data is representative and compiled from various sources on chiral phosphoric acid-catalyzed cyclizations of similar substrates. TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; STRIP = 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

The success of this method hinges on the bifunctional nature of the chiral phosphoric acid catalyst, which can activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the cyclization.

Determination of Absolute Configuration

Establishing the absolute stereochemistry of the synthesized chiral this compound derivatives is crucial. A combination of chiroptical spectroscopic techniques and computational methods is the most reliable approach.

Comparison of Spectroscopic Methods

Table 2: Comparison of Methods for Determining Absolute Configuration

MethodPrincipleAdvantagesLimitations
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Highly sensitive to the stereochemistry of the chromophore and its environment. Well-established empirical rules (e.g., Octant Rule) for ketones.Can be complex to interpret for conformationally flexible molecules. Requires a chromophore that absorbs in the accessible UV-Vis range.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions.Provides a rich fingerprint of the entire molecule's stereochemistry. Less dependent on specific chromophores.Requires specialized equipment. Spectra can be complex to interpret without computational support.
Theoretical Calculations (TDDFT) Ab initio quantum mechanical calculations to predict ECD and VCD spectra for a given absolute configuration.Allows for direct comparison of predicted spectra with experimental data for unambiguous assignment.Computationally intensive. Accuracy depends on the level of theory and conformational sampling.
Chemical Correlation Conversion of the molecule of unknown configuration to a compound of known absolute stereochemistry through stereochemically unambiguous reactions.Provides definitive proof of configuration.Requires a suitable known compound and reaction sequence that does not affect the chiral center of interest. Can be time-consuming.

For bicyclo[3.3.1]nonane-3,7-diones, a concerted approach utilizing ECD or VCD spectroscopy in conjunction with Time-Dependent Density Functional Theory (TDDFT) calculations is highly recommended for a confident assignment of the absolute configuration.[1]

Experimental Protocols

General Protocol for Chiral Phosphoric Acid-Catalyzed Enantioselective Michael Cyclization

Materials:

  • Substituted 2-(alkenoyl)cyclohexane-1,3-dione (1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (3-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Cyclohexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the 2-(alkenoyl)cyclohexane-1,3-dione substrate and the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (typically room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched this compound derivative.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Workflow for Absolute Configuration Determination by ECD/VCD and TDDFT

Experimental Measurement:

  • Dissolve the enantiomerically pure this compound derivative in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Record the ECD or VCD spectrum on a calibrated spectrometer.

  • Process the spectral data according to the instrument's software.

Computational Analysis:

  • Perform a thorough conformational search for the (R)- and (S)-enantiomers of the molecule using a suitable molecular mechanics force field.

  • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the ECD or VCD spectra for each conformer using Time-Dependent DFT (TDDFT).

  • Generate a Boltzmann-averaged spectrum for both the (R)- and (S)-enantiomers based on the relative energies of the conformers.

  • Compare the calculated spectra with the experimental spectrum. A match in the sign and shape of the Cotton effects (for ECD) or the vibrational bands (for VCD) allows for the unambiguous assignment of the absolute configuration.[1]

Visualizing the Methodologies

Below are diagrams illustrating the key processes described in this guide.

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_product Product Prochiral_Substrate Prochiral 2-(Alkenoyl) cyclohexane-1,3-dione Reaction Intramolecular Michael Cyclization Prochiral_Substrate->Reaction Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Reaction Chiral_Product Enantioenriched This compound Reaction->Chiral_Product Analysis Chiral HPLC Chiral_Product->Analysis Result Determination of Yield and ee% Analysis->Result

Caption: Workflow for the enantioselective synthesis of bicyclo[3.3.1]nonane-3,7-diones.

Absolute_Configuration_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample Spectroscopy ECD / VCD Measurement Sample->Spectroscopy Exp_Spectrum Experimental Spectrum Spectroscopy->Exp_Spectrum Comparison Comparison Exp_Spectrum->Comparison Models (R) and (S) Models TDDFT TDDFT Calculations Models->TDDFT Calc_Spectra Calculated Spectra for (R) and (S) TDDFT->Calc_Spectra Calc_Spectra->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for determining absolute configuration using chiroptical methods and TDDFT.

References

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationships of Bicyclo[3.3.1]nonane-3,7-dione-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bicyclo[3.3.1]nonane scaffold represents a promising frontier in the quest for novel anticancer therapeutics. This rigid, three-dimensional core is a key feature in a variety of biologically active natural products and synthetic derivatives, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bicyclo[3.3.1]nonane-3,7-dione-based compounds, supported by experimental data, to inform the rational design of next-generation anticancer agents.

The inherent structural rigidity of the bicyclo[3.3.1]nonane framework allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Modifications to this core, particularly at the 3, 7, and 9 positions, have been shown to profoundly influence cytotoxic potency and selectivity. This guide will delve into these relationships, presenting a compilation of quantitative data from various studies to highlight key structural determinants for anticancer activity.

Comparative Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives

The following table summarizes the in vitro cytotoxic activity of a selection of this compound derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented to facilitate direct comparison.

Compound IDCore StructureR1R2R3 / Other SubstituentsCancer Cell LineIC50 (µM)Reference
1 This compoundHH9-methoxy-9-methylMCF-729.36
2 (Olympiforin A) Bicyclic Polyprenylated AcylphloroglucinolPrenylBenzoylMultiple prenyl & methyl groupsMDA-MB-2311.2[1][2]
EJ2.5[1][2]
K-5621.8[1][2]
HL-601.5[1][2]
3 (Olympiforin B) Bicyclic Polyprenylated AcylphloroglucinolPrenylBenzoylMultiple prenyl & methyl groupsMDA-MB-2312.1[1][2]
EJ3.4[1][2]
K-5622.9[1][2]
HL-602.2[1][2]
4 (Garcimultiflorone I) Bicyclic Polyprenylated AcylphloroglucinolPrenylBenzoylMultiple prenyl groupsSGC7901Significant Inhibition[3]
HCT116Significant Inhibition[3]
5 (Compound 4c) 3,7-Diazabicyclo[3.3.1]nonan-9-one3-(3-methoxypropyl)7-(3-(1H-imidazol-1-yl)propyl)-HepG2Moderate Activity[4]
6 (Compound 4e) 3,7-Diazabicyclo[3.3.1]nonan-9-one3-(3-methoxypropyl)7-(2-(piperazin-1-yl)ethyl)-HepG23-9 (gradual decrease in viability)[4]
7 (Garcixanthochymone F-K series) Bicyclic Polyprenylated AcylphloroglucinolVariousBenzoylMultiple prenyl & hydroxyl groupsSGC7901, A549, HepG2, MCF-7(Data for series)[5]
8 (Kiiacylphnol A) Polycyclic Polyprenylated AcylphloroglucinolComplex polycyclic--Acute Myeloid Leukemia & Diffuse Large B-cell Lymphoma cell linesCytotoxic
9 (Oxepahyperforin) Polycyclic Polyprenylated AcylphloroglucinolComplex polycyclic--Acute Myeloid Leukemia & Diffuse Large B-cell Lymphoma cell linesCytotoxic[6]
10 (Compound 2 from G. multiflora) Bicyclic Polyprenylated Acylphloroglucinol---MCF-717.00 ± 2.75[7]
T9813.06 ± 1.62[7]
HepG29.81 ± 1.56[7]
11 (Compound 7 from G. multiflora) Caged Polyprenylated Acylphloroglucinol---MCF-715.34 ± 2.01[7]
T9811.23 ± 1.88[7]
HepG210.11 ± 1.93[7]

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be discerned:

  • Polyprenylated Acylphloroglucinol (PPAP) Moiety: The presence of a polyprenylated acylphloroglucinol scaffold fused to the bicyclo[3.3.1]nonane core, as seen in compounds like Olympiforin A and B, and the Garcimultiflorone and Garcixanthochymone series, generally confers potent cytotoxic activity.[1][2][3][5] The number and position of prenyl groups, as well as other substituents on the phloroglucinol ring, play a crucial role in modulating this activity.

  • Heterocyclic Modifications: The introduction of nitrogen atoms into the bicyclo[3.3.1]nonane skeleton, creating 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones), offers a versatile platform for tuning biological activity. The nature of the substituents on the nitrogen atoms is critical, as demonstrated by the difference in activity between compounds 5 and 6 . Specifically, the presence of a piperazin-1-yl)ethyl group at the 7-position in compound 6 resulted in more potent activity against HepG2 cells.[4]

  • Substitutions at the 9-position: Modification at the C9 bridge position, such as the introduction of a methoxy and methyl group in compound 1 , can lead to moderate anticancer activity.[8] This position represents a key site for further structural exploration.

  • Complex Polycyclic Systems: More complex, multi-ring systems built upon the bicyclo[3.3.1]nonane framework, such as the kiiacylphnols and oxepahyperforin, have also demonstrated significant cytotoxicity, highlighting the potential for developing highly potent agents through the synthesis of intricate molecular architectures.[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these bicyclo[3.3.1]nonane-based compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Representative MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, etc.) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.[3][4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Bicyclo_Nonane cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold R1 Substituents at C3/C7 (e.g., N-alkylation in bispidinones) Core->R1 Modification R2 Substituents at C9 (e.g., methoxy, methyl) Core->R2 Modification R3 Fused Ring Systems (e.g., Polyprenylated Acylphloroglucinol) Core->R3 Modification Activity Anticancer Cytotoxicity (IC50) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: Key modification sites on the bicyclo[3.3.1]nonane core influencing anticancer activity.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells (72h Incubation) B->D C Preparation of Compound Dilutions C->D E Addition of MTT Reagent D->E F Incubation (4h) & Formazan Formation E->F G Solubilization with DMSO F->G H Absorbance Measurement (570nm) G->H I Calculation of Cell Viability & IC50 H->I

Caption: Workflow for determining the cytotoxicity of bicyclo[3.3.1]nonane compounds using the MTT assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides critical safety and logistical guidance for the proper disposal of Bicyclo[3.3.1]nonane-3,7-dione (CAS No. 770-15-0). Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is classified as a combustible solid, is harmful if swallowed, causes skin and serious eye irritation, and is severely hazardous to water.

Hazard and Safety Data

Proper handling and disposal of this compound require a clear understanding of its hazard profile. The following table summarizes key safety and regulatory information.

ParameterValueSource
CAS Number 770-15-0[1]
Physical Form Powder[1]
GHS Hazard Statements H302, H315, H319[2]
H302: Harmful if swallowed[2]
H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
GHS Signal Word Warning[2]
Storage Class 11 - Combustible Solids[1]
Water Hazard Class 3 (Severely hazardous to water)[1]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment to minimize exposure risk:

  • Eye Protection: Chemical safety goggles or face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is required to prevent inhalation of the powder.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in Section 2.

  • Contain the Spill: For a dry powder spill, gently cover the material with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a standard vacuum cleaner as this can create a dust explosion hazard.

  • Decontamination: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Waste Container: Seal the hazardous waste container tightly and label it clearly with the chemical name and associated hazards.

Step-by-Step Disposal Procedure

Due to its classification as severely hazardous to water (WGK 3), this compound must not be disposed of down the drain or in regular landfill waste.[1] It must be handled as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials from spills, in a clearly labeled, sealed, and compatible hazardous waste container.

    • The label should include: "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., irritant, harmful).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the disposal company with a full safety data sheet (SDS) or a complete hazard profile of the waste.

    • The primary recommended method of disposal for this compound is high-temperature incineration at a permitted hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the required workflow for the safe disposal of this compound.

G cluster_prep Preparation and Handling cluster_containment Containment cluster_spill Spill Response cluster_disposal Final Disposal a Identify this compound Waste b Don Full PPE (Goggles, Gloves, N95 Respirator) a->b c Handle in Ventilated Area b->c d Place in Labeled, Sealed Hazardous Waste Container c->d e Store in Designated Hazardous Waste Area d->e spill Spill Occurs absorb Cover with Inert Absorbent spill->absorb collect_spill Sweep into Waste Container absorb->collect_spill collect_spill->d f Arrange for Licensed Waste Disposal Service e->f g High-Temperature Incineration (Recommended) f->g

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Bicyclo[3.3.1]nonane-3,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical information for the handling and disposal of Bicyclo[3.3.1]nonane-3,7-dione. Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing potential risks associated with this chemical.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 770-15-0
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Form Powder
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of after contact with the chemical.
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.
Respiratory Protection A NIOSH-approved N95 respirator is recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[1]
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, ensure all recommended PPE is worn correctly.

3. Weighing and Transfer:

  • Dispense the powder carefully to avoid creating dust.

  • Use a spatula or other appropriate tool for transfers.

  • Close the container tightly after each use to prevent contamination and exposure.

4. Dissolution (if applicable):

  • If preparing a solution, add the solid to the solvent slowly while stirring in a closed or contained system if possible.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and then wipe down with a damp cloth.

Emergency Procedures:

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish. As it is a combustible solid, avoid creating dust clouds.
Spill For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan

1. Waste Collection:

  • All solid waste contaminated with this compound, including used gloves, weighing papers, and contaminated labware, should be collected in a clearly labeled, sealed container.

  • Unused or unwanted this compound should also be placed in a designated, sealed waste container.

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

3. Waste Disposal:

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Do not dispose of it down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Review SDS & Protocol Gather_PPE Gather Required PPE Prep->Gather_PPE Prep_Area Prepare Well-Ventilated Area (Fume Hood) Gather_PPE->Prep_Area Don_PPE Don PPE Prep_Area->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer Post_Handling Clean Work Area & Wash Hands Weigh_Transfer->Post_Handling Collect_Waste Collect Contaminated Materials Post_Handling->Collect_Waste Seal_Label Seal & Label Waste Container Collect_Waste->Seal_Label Store_Dispose Store for Professional Disposal Seal_Label->Store_Dispose

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personal Exposure Incident Chemical Incident Evacuate_Spill Evacuate Area (if large) Incident->Evacuate_Spill Spill Remove_Contamination Remove from Source & Contaminated Clothing Incident->Remove_Contamination Exposure Contain_Spill Contain Spill Evacuate_Spill->Contain_Spill Cleanup_Spill Clean Up with Appropriate Materials Contain_Spill->Cleanup_Spill Dispose_Spill Dispose of as Hazardous Waste Cleanup_Spill->Dispose_Spill First_Aid Administer First Aid Remove_Contamination->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: Logical relationship for emergency response to incidents involving this compound.

References

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Top-N result to add to graph 6

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